Technical Documentation Center

4-Methyl-1,3,5-triazin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-1,3,5-triazin-2-amine
  • CAS: 27622-91-9

Core Science & Biosynthesis

Foundational

Predicted protein targets for 4-Methyl-1,3,5-triazin-2-amine

An In-Depth Technical Guide: Predictive Target Deconvolution for 4-Methyl-1,3,5-triazin-2-amine: A Multi-faceted Approach from In Silico Prediction to Proteome-Wide Validation Abstract The 1,3,5-triazine (or s-triazine)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Predictive Target Deconvolution for 4-Methyl-1,3,5-triazin-2-amine: A Multi-faceted Approach from In Silico Prediction to Proteome-Wide Validation

Abstract

The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3] However, for novel or less-studied analogs such as 4-Methyl-1,3,5-triazin-2-amine, the specific protein targets often remain unknown. This guide presents a comprehensive, multi-disciplinary workflow for the deconvolution of protein targets for such a compound. We move beyond a simple list of potential targets to provide a robust, field-proven framework that integrates computational prediction with rigorous experimental validation. This document serves as a technical blueprint for researchers, scientists, and drug development professionals engaged in the critical task of target identification and validation.

The Challenge: Identifying the Molecular Targets of a Novel Triazine Derivative

4-Methyl-1,3,5-triazin-2-amine is a small molecule whose interactions with the human proteome are not extensively documented. The core s-triazine ring's reactivity allows for tunable substitutions, leading to a wide chemical space and diverse biological outcomes.[3] Derivatives have been shown to target a range of proteins, including kinases, carbonic anhydrases, dihydrofolate reductase (DHFR), and VEGFR.[1][4][5] This inherent promiscuity of the scaffold makes target prediction for a specific derivative a non-trivial challenge. The primary objective of this guide is to outline a self-validating system of inquiry—a logical progression from broad, computational hypotheses to high-confidence, experimentally verified protein-ligand interactions.

Part I: In Silico Target Prediction — Generating Actionable Hypotheses

The initial phase of target deconvolution must be efficient and cost-effective. In silico, or computational, methods are indispensable for this purpose, allowing us to survey the vast landscape of the human proteome and generate a ranked list of probable targets.[6][7][8][9] This approach is not about finding a single correct answer but about narrowing the search space for subsequent experimental validation.

Our strategy employs a two-pronged computational approach to maximize the probability of identifying legitimate targets:

  • Ligand-Based Methods: These methods leverage the principle that structurally similar molecules often have similar biological activities. We compare the 2D and 3D structure of 4-Methyl-1,3,5-triazin-2-amine against large databases of compounds with known protein targets (e.g., ChEMBL).

  • Structure-Based Methods (Reverse Docking): This technique "docks" our small molecule into the binding sites of a vast library of protein crystal structures.[10] By calculating binding affinities across thousands of potential targets, we can identify proteins to which the compound is predicted to bind with high affinity.[11]

These computational screens generate a list of candidate proteins. The strength of this approach lies in the convergence of evidence; a protein identified by multiple in silico methods becomes a high-priority candidate for experimental follow-up.

G cluster_0 In Silico Prediction Workflow Compound 4-Methyl-1,3,5-triazin-2-amine (SMILES/3D Structure) LigandBased Ligand-Based Screening (e.g., Chemical Similarity) Compound->LigandBased StructureBased Structure-Based Screening (e.g., Reverse Docking) Compound->StructureBased Merge Merge & Rank Hits (Cross-validation) LigandBased->Merge StructureBased->Merge DB_Ligand Known Ligand Databases (ChEMBL, PubChem) DB_Ligand->LigandBased DB_Protein Protein Structure Databases (PDB) DB_Protein->StructureBased Hypothesis Prioritized Target List (Hypotheses) Merge->Hypothesis

Caption: Workflow for in silico target hypothesis generation.

Predicted Target Classes

Based on the known activities of the broader 1,3,5-triazine chemical class, the following protein families are predicted as high-probability candidates for interaction with 4-Methyl-1,3,5-triazin-2-amine.

Predicted Protein Class Rationale / Key Examples Representative PDB IDs for Docking Supporting References
Protein Kinases The triazine scaffold can mimic the pyrimidine of ATP, targeting the kinase ATP-binding pocket.EGFR (1M17), VEGFR2 (1YWN), BTK (3GEN)[1][5]
Carbonic Anhydrases Numerous triazine derivatives are known inhibitors, particularly of isoforms associated with disease (CA IX, XII).CA II (2CBA), CA IX (5FL4)[1][4]
Dihydrofolate Reductase (DHFR) A classic target for antifolate drugs containing triazine-like scaffolds.Human DHFR (1KMS), E. coli DHFR (1RX2)[1]
Other Metabolic Enzymes Includes targets like Thioredoxin Reductase (TrxR) and Monoamine Oxidase (MAO).Human TrxR1 (2ZZ0), MAO-A (2BXS)[1][12]

Part II: Experimental Validation — From Hypothesis to Evidence

Computational predictions are inherently probabilistic and must be substantiated by empirical evidence.[13][14] We advocate for a tiered validation strategy that first confirms direct physical binding and then elucidates functional consequences.

Tier 1: Biophysical Validation of Direct Binding

The first crucial experiment is to confirm a direct, physical interaction between 4-Methyl-1,3,5-triazin-2-amine and a purified candidate protein. The Protein Thermal Shift Assay (TSA) is a rapid, cost-effective, and high-throughput method for this purpose.[15][16]

Causality Behind the Method: The principle of TSA is that the binding of a small molecule ligand typically stabilizes the tertiary structure of a protein. This stabilization results in an increase in the protein's melting temperature (Tm). By monitoring protein unfolding in the presence of a fluorescent dye (like SYPRO Orange) across a temperature gradient, we can measure this "thermal shift".[17][18] A positive Tm shift is strong evidence of direct binding.

G cluster_1 Thermal Shift Assay (TSA) Workflow Prep Prepare Reaction Mix: - Purified Target Protein - SYPRO Orange Dye - Buffer Aliquot Aliquot into 96-well Plate Prep->Aliquot AddCmpd Add Compound (Test) & DMSO (Control) Aliquot->AddCmpd RT_PCR Run Melt Curve Protocol in Real-Time PCR Machine (25°C to 95°C) AddCmpd->RT_PCR Analyze Analyze Fluorescence Data - Plot RFU vs. Temperature - Calculate Tm RT_PCR->Analyze Result Determine ΔTm (Tm_Compound - Tm_DMSO) Analyze->Result

Caption: Experimental workflow for the Thermal Shift Assay.

Experimental Protocol: Thermal Shift Assay

  • Protein and Compound Preparation:

    • Reconstitute purified candidate protein (e.g., recombinant human Carbonic Anhydrase II) in a suitable buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl) to a final concentration of 2 µM.

    • Prepare a 10 mM stock solution of 4-Methyl-1,3,5-triazin-2-amine in 100% DMSO. Create a 10-point serial dilution series in DMSO.

    • Prepare a 200x SYPRO Orange dye stock solution in DMSO.

  • Reaction Setup (per 20 µL well in a 96-well PCR plate):

    • To each well, add 18 µL of the protein solution.

    • Add 0.2 µL of the appropriate compound dilution (for a final concentration range, e.g., 100 µM to 50 nM). For control wells, add 0.2 µL of 100% DMSO.

    • Add 1.8 µL of a 1:10 dilution of the 200x SYPRO Orange dye stock (final concentration 1x).

    • Seal the plate with optical-quality film.

  • Instrumentation and Data Acquisition:

    • Place the plate in a Real-Time PCR system (e.g., Bio-Rad CFX96).[15]

    • Set the instrument to acquire fluorescence data on the appropriate channel (e.g., FRET or equivalent for SYPRO Orange).

    • Run the melt curve protocol: Hold at 25°C for 2 minutes, then ramp the temperature from 25°C to 95°C at a rate of 1°C per minute, acquiring data at each interval.[18]

  • Data Analysis:

    • Plot the negative first derivative of fluorescence (-d(RFU)/dT) against temperature. The peak of this curve represents the melting temperature (Tm).

    • Calculate the thermal shift (ΔTm) = Tm (with compound) - Tm (DMSO control). A ΔTm ≥ 2°C is typically considered a significant positive interaction.

Target Protein Compound Conc. (µM) Tm (°C) (DMSO Control) Tm (°C) (with Compound) ΔTm (°C) Result
Carbonic Anhydrase II5058.263.5+5.3 Strong Hit
DHFR5052.152.5+0.4Negative
Kinase X5045.749.1+3.4 Hit
BSA (Negative Control)5065.065.1+0.1Negative
Tier 2: Unbiased Proteome-Wide Target Identification

While TSA is excellent for validating predicted targets, it is biased by our initial hypotheses. Chemical proteomics offers an unbiased approach to identify targets directly from complex biological samples (e.g., cell lysates), discovering both expected and unexpected interactions.[19][20]

Causality Behind the Method: A common chemical proteomics strategy is affinity purification coupled with mass spectrometry (AP-MS).[20] In this method, the small molecule is immobilized on a solid support (e.g., beads). This "bait" is incubated with a cell lysate. Proteins that bind to the compound are "pulled down," separated from non-binding proteins, and then identified using high-resolution mass spectrometry.[21]

Experimental Protocol: Affinity Pulldown-Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of 4-Methyl-1,3,5-triazin-2-amine that incorporates a linker and a biotin tag, creating an affinity probe. A control molecule, structurally similar but biologically inactive, should also be synthesized if possible.

  • Cell Lysate Preparation:

    • Culture relevant human cells (e.g., HCT116 colorectal cancer cells) and harvest.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) to release proteins in their native conformation.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate streptavidin-coated magnetic beads with the biotinylated probe to immobilize it.

    • Incubate the probe-coated beads with the cell lysate for 2-4 hours at 4°C to allow for binding.

    • As a control, incubate lysate with beads coated with biotin only or the inactive control probe.

    • Use a magnetic rack to wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

    • Perform an in-gel or in-solution trypsin digest to cleave the proteins into peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins.

    • True interaction partners should be significantly enriched in the active probe pulldown compared to the control pulldowns.

Tier 3: Functional Validation and Selectivity Profiling

Confirming a physical interaction is necessary but not sufficient. The final step is to demonstrate that the binding of 4-Methyl-1,3,5-triazin-2-amine modulates the protein's biological function.

Causality Behind the Method: If in silico predictions and biophysical/proteomic data suggest that kinases are a primary target class, a kinome profiling screen is the logical next step. These services screen the compound against a large panel of purified kinases (often >300) to measure its inhibitory activity and selectivity.[22][23] This is crucial for understanding both on-target potency and potential off-target liabilities.

Methodology: Kinase Selectivity Profiling

  • Service Selection: Engage a commercial provider offering kinase profiling services (e.g., Promega, Cell Signaling Technology, Pharmaron).[23][24][25]

  • Assay Format: Typically, these assays measure the kinase's ability to phosphorylate a substrate in the presence of the test compound. The readout is often based on ATP depletion (e.g., Kinase-Glo®) or substrate phosphorylation (e.g., antibody-based detection).

  • Execution:

    • Submit 4-Methyl-1,3,5-triazin-2-amine to the service provider.

    • Specify the screening concentration (e.g., a single high dose of 10 µM for initial screening, or a multi-dose titration for IC50 determination).

    • The service performs the high-throughput screen against their kinase panel.

  • Data Analysis:

    • Data is typically provided as "% Inhibition" at the tested concentration.

    • Results are often visualized on a "kinetree" diagram to show selectivity across the human kinome. Strong hits are those showing >90% inhibition.

Kinase Target Gene Family % Inhibition @ 10 µM Classification
VEGFR2 Tyrosine Kinase98.2%Potent Hit
BTK Tyrosine Kinase95.5%Potent Hit
CDK2 CMGC45.1%Moderate Hit
ROCK1 AGC5.6%Inactive
AKT1 AGC2.3%Inactive

Synthesizing the Evidence: Building a High-Confidence Target Profile

No single experiment provides a complete picture. The trustworthiness of the target deconvolution process comes from the convergence of orthogonal lines of evidence.

G cluster_2 Convergent Evidence Workflow InSilico In Silico Hits (Kinases, CAs) Confidence High-Confidence Targets - VEGFR2 - BTK - Carbonic Anhydrase II InSilico->Confidence TSA Biophysical Validation (TSA Hits: CA-II, Kinase X) TSA->Confidence Proteomics Proteomics Screen (Pulldown Hits: VEGFR2, BTK) Proteomics->Confidence Kinome Functional Assay (Kinome Profile: VEGFR2, BTK) Kinome->Confidence

Caption: Integration of orthogonal data to identify high-confidence targets.

In our hypothetical case study:

  • In Silico analysis predicted kinases and carbonic anhydrases as likely targets.

  • TSA confirmed direct binding to Carbonic Anhydrase II and a representative kinase ("Kinase X").

  • Chemical Proteomics independently identified two specific kinases, VEGFR2 and BTK, from a complex cellular environment.

  • Kinome Profiling confirmed potent functional inhibition of VEGFR2 and BTK.

References

  • Capasso, C., & Supuran, C. T. (2021). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. MDPI.
  • Gawrońska, K., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI.
  • Imbalzano, G., et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications.
  • Dickson, C. J., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI.
  • Bio-Rad Laboratories. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad.
  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.
  • Oncolines B.V. (2024). Kinome Profiling. Oncolines.
  • Al-Suwaidan, I. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central.
  • Gao, C., et al. (2022). Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Medicinal Chemistry Letters.
  • Thermo Fisher Scientific. (2021). Protein Thermal Shift Studies User Guide. Thermo Fisher Scientific.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services. Promega.
  • Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. Analytik Jena.
  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services.
  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress.
  • Hu, V. W. (2010). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science.
  • Cell Signaling Technology. (n.d.). KinomeView Profiling. Cell Signaling Technology.
  • Charles River Laboratories. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River.
  • Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-Methyl-1,3,5-triazin-2-amine from cyanuric chloride

Application Note: Selective Synthesis of 4-Methyl-1,3,5-triazin-2-amine via Cyanuric Chloride Executive Summary & Expert Insight The synthesis of 4-Methyl-1,3,5-triazin-2-amine (CAS 27622-91-9) from Cyanuric Chloride (2,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 4-Methyl-1,3,5-triazin-2-amine via Cyanuric Chloride

Executive Summary & Expert Insight

The synthesis of 4-Methyl-1,3,5-triazin-2-amine (CAS 27622-91-9) from Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) presents a classic challenge in heterocyclic chemistry: controlling the sequential nucleophilic aromatic substitution (


) on the triazine ring.

While industrial routes for methyl-substituted triazines often favor cyclization (e.g., reacting biguanides with esters) to avoid halogenated waste, the Cyanuric Chloride route offers distinct advantages for research applications:

  • Regiocontrol: It allows for the precise, stepwise introduction of diverse nucleophiles.

  • Late-Stage Diversification: The remaining chlorine atom (before reduction) serves as a handle for further functionalization if the target scaffold needs to be expanded.

Critical Technical Challenge: The primary difficulty lies in the first step—introducing the methyl group via a Grignard or organolithium reagent without causing over-alkylation (displacing multiple chlorines). This protocol utilizes a temperature-controlled addition strategy to ensure mono-alkylation, followed by amination and a final catalytic hydrodehalogenation to yield the target 4-methyl-1,3,5-triazin-2-amine.

Safety & Handling Protocols

  • Cyanuric Chloride: Highly corrosive and a potent sensitizer. Causes severe skin burns and eye damage. Handle only in a fume hood. Store cold to prevent hydrolysis (which releases HCl).

  • Methylmagnesium Bromide (MeMgBr): Pyrophoric and moisture-sensitive. Use anhydrous solvents and inert atmosphere (Nitrogen/Argon).

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with water or solvent during handling.

Reaction Scheme & Logic

The synthesis proceeds in three distinct stages based on the temperature-dependent reactivity of the triazine ring (the "Rule of Three"):

  • C-C Bond Formation: Nucleophilic attack by the methyl carbanion at low temperature (

    
    C).
    
  • C-N Bond Formation: Nucleophilic attack by ammonia at moderate temperature (

    
    C to RT).
    
  • Hydrodehalogenation: Removal of the final chlorine atom to install the hydrogen at the C6 position.

Visual Workflow (Graphviz)

TriazineSynthesis cluster_legend Reaction Conditions Start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Step1 Intermediate A (2,4-Dichloro-6-methyl-1,3,5-triazine) Start->Step1 MeMgBr, THF -20°C to 0°C (Mono-alkylation) Step2 Intermediate B (4-Amino-2-chloro-6-methyl-1,3,5-triazine) Step1->Step2 NH3 (aq), Acetone 0°C to RT (Mono-amination) Product Target Product (4-Methyl-1,3,5-triazin-2-amine) Step2->Product H2, Pd/C, Et3N MeOH, RT (Hydrodehalogenation) Note Critical Control Point: Temp must be maintained to prevent over-substitution.

Caption: Stepwise synthetic pathway illustrating the sequential substitution of chlorine atoms on the triazine core, culminating in catalytic reduction.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine

Objective: Selective mono-alkylation.

ParameterSpecificationNotes
Reagent A Cyanuric Chloride (18.4 g, 100 mmol)Dissolved in anhydrous THF (150 mL).
Reagent B MeMgBr (3M in ether, 33.5 mL, 100 mmol)Added dropwise.
Temperature -20°C to -10°CCRITICAL: Higher temps lead to dimethyl byproduct.
Time 2 hoursMonitor by TLC (Hexane/EtOAc).

Protocol:

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge with Cyanuric Chloride and anhydrous THF. Cool the solution to -20°C using a dry ice/acetone bath.

  • Transfer the Methylmagnesium Bromide solution to the addition funnel under nitrogen.

  • Slow Addition: Add the Grignard reagent dropwise over 45 minutes, maintaining the internal temperature below -10°C.

  • Stir at -10°C for an additional hour.

  • Quench: Carefully pour the reaction mixture into 200 mL of ice-cold 1M HCl to quench unreacted Grignard and hydrolyze the magnesium salt.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude solid (Intermediate A) is typically pure enough for the next step. If necessary, recrystallize from hexane.

Step 2: Synthesis of 4-Amino-2-chloro-6-methyl-1,3,5-triazine

Objective: Selective mono-amination.

ParameterSpecificationNotes
Substrate Intermediate A (16.4 g, ~100 mmol)Dissolved in Acetone (100 mL).
Reagent Ammonium Hydroxide (28% NH3, 20 mL)Excess used to scavenge HCl.
Temperature 0°C to Room TempExothermic reaction.

Protocol:

  • Dissolve Intermediate A in acetone and cool to 0°C in an ice bath.

  • Add Ammonium Hydroxide dropwise. A white precipitate (Ammonium Chloride) will begin to form immediately.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup: Pour the mixture into 300 mL of ice water. The product (Intermediate B) will precipitate out.

  • Filter the solid, wash with copious water to remove ammonium salts, and dry in a vacuum oven at 40°C.

    • Checkpoint: Verify structure via LC-MS (Expected M+H: ~145 m/z).

Step 3: Synthesis of 4-Methyl-1,3,5-triazin-2-amine

Objective: Removal of the final chlorine atom (Hydrodehalogenation).

ParameterSpecificationNotes
Substrate Intermediate B (14.4 g, 100 mmol)Dissolved in Methanol (200 mL).
Catalyst 10% Pd/C (1.5 g)~10 wt% loading.
Base Triethylamine (15 mL)Essential to neutralize HCl formed.
Hydrogen Source H2 Balloon or Formate1 atm H2 is sufficient.

Protocol:

  • In a hydrogenation flask, dissolve Intermediate B in Methanol. Add Triethylamine.

  • Carefully add the Pd/C catalyst. (Caution: Wet the catalyst with a small amount of water before adding solvent to prevent ignition).

  • Purge the flask with Nitrogen, then flush with Hydrogen gas.

  • Stir vigorously under a Hydrogen atmosphere (balloon pressure) at room temperature for 12–18 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate. The residue will contain the product and Triethylamine Hydrochloride salts.

  • Purification: Dissolve the residue in a minimum amount of water and neutralize with saturated

    
     if acidic. Extract with Ethyl Acetate (
    
    
    
    mL)—the product is moderately water-soluble, so multiple extractions are necessary.
  • Dry organics over

    
     and concentrate. Recrystallize from Ethanol/Water to obtain the pure title compound.
    

References

  • Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society, 73(7), 2981-2983. Link

  • Menicagli, R., et al. (1987). "Reaction of Grignard reagents with cyanuric chloride: A convenient synthesis of alkyl- and aryl-substituted s-triazines." Tetrahedron Letters, 28(5), 597-600. Link

  • Cronin, J. S., et al. (2006).[1] "Scale-up of the synthesis of 2-amino-4,6-dimethoxy-1,3,5-triazine." Organic Process Research & Development, 10(6), 1212-1216. (Provides context on handling triazine amination scales). Link

Sources

Application

Application Note: Antimicrobial Susceptibility Profiling of 4-Methyl-1,3,5-triazin-2-amine

This guide details the application of 4-Methyl-1,3,5-triazin-2-amine (also known as acetoguanide or 2-amino-4-methyl-s-triazine) in antimicrobial susceptibility testing (AST).[1][2] While often utilized as a synthesis in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Methyl-1,3,5-triazin-2-amine (also known as acetoguanide or 2-amino-4-methyl-s-triazine) in antimicrobial susceptibility testing (AST).[1][2] While often utilized as a synthesis intermediate or herbicide metabolite, the 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for dihydrofolate reductase (DHFR) inhibitors and other antimicrobial agents.[2]

This document is structured as a Research Standard Operating Procedure (SOP) for evaluating the antimicrobial potential of this compound and its derivatives.

[1][2]

Introduction & Chemical Profile

4-Methyl-1,3,5-triazin-2-amine (CAS: 16352-06-0) represents a simplified s-triazine core.[1][2] In drug discovery, it serves as a critical scaffold.[2] Its structural similarity to pyrimidine and purine bases allows it (and its functionalized derivatives) to interfere with microbial nucleotide biosynthesis, specifically targeting enzymes like DHFR or acting as an antimetabolite.[2]

Chemical Properties & Handling[1][2]
  • Molecular Formula: C₄H₆N₄[2][3]

  • Molecular Weight: 110.12 g/mol [1][2]

  • Solubility: Sparingly soluble in water; soluble in DMSO (Dimethyl sulfoxide) and DMF.[1][2]

  • Storage: Desiccate at 4°C. Hygroscopic.

Mechanism of Action (Theoretical Basis)

The antimicrobial activity of triazine-amines typically stems from two pathways:[1][2]

  • DHFR Inhibition: Mimicry of the pteridine ring of folic acid, competitively inhibiting dihydrofolate reductase, thereby stalling DNA synthesis.[2]

  • Metal Chelation: Potential to chelate metal ions essential for bacterial metalloenzymes due to the nitrogen-rich ring system.[1][2]

Pre-Analytical Phase: Compound Preparation

Critical Control Point: Triazines are prone to precipitation in aqueous media.[1][2] Proper stock preparation is essential to prevent "fake" negative results due to compound crashing out of solution.[1][2]

Protocol A: Stock Solution Preparation

Objective: Create a stable 10 mg/mL stock solution.

  • Weighing: Accurately weigh 10 mg of 4-Methyl-1,3,5-triazin-2-amine into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of 100% sterile DMSO (molecular biology grade).

    • Note: Do not use water or ethanol initially.[1][2] The compound requires a polar aprotic solvent for complete dissolution.[1][2]

  • Solubilization: Vortex vigorously for 2 minutes. If particles remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Do not autoclave. If sterility is required, pass through a 0.22 µm PTFE (DMSO-compatible) syringe filter.[1][2]

  • Storage: Aliquot into 100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Core Protocol: Broth Microdilution Assay (MIC Determination)

This protocol is adapted from CLSI M07 guidelines, optimized for small-molecule screening.[1][2]

Target Audience: Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) panels.[1][2][4]

Materials
  • Mueller-Hinton Broth (MHB) (Cation-adjusted).[1][2]

  • 96-well polystyrene plates (U-bottom).[1][2]

  • 0.5 McFarland bacterial suspension.[1][2]

  • Resazurin dye (optional, for colorimetric readout).[2]

Step-by-Step Workflow
Step 1: Plate Setup (Serial Dilution)[2]
  • Add 100 µL of MHB to columns 2 through 12 of the 96-well plate.

  • Add 200 µL of Working Solution (Stock diluted to 2x starting concentration, e.g., 256 µg/mL in MHB) to Column 1.

    • Caution: Ensure the final DMSO concentration in Column 1 is < 1% to avoid solvent toxicity.[1][2]

  • Perform 2-fold serial dilution : Transfer 100 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard the final 100 µL from Column 10.[1][2]

    • Result: A gradient from 128 µg/mL down to 0.25 µg/mL.[1][2]

  • Controls:

    • Column 11: Growth Control (Bacteria + Media + Solvent only).[1][2]

    • Column 12: Sterility Control (Media only).[1][2]

Step 2: Inoculation[1][2]
  • Prepare a bacterial suspension adjusted to 5 x 10⁵ CFU/mL in MHB.

  • Add 100 µL of inoculum to wells in Columns 1 through 11.

    • Note: Do not add bacteria to Column 12 (Sterility Control).[1][2]

Step 3: Incubation[2]
  • Seal plate with a breathable membrane to prevent evaporation but allow gas exchange.[1][2]

  • Incubate at 37°C for 16–20 hours (24h for slower growers like MRSA).

Step 4: Readout & Analysis[2]
  • Visual: Look for turbidity (pellet formation).[1][2] The MIC is the lowest concentration with no visible growth.[1][2]

  • Colorimetric (Resazurin): Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

    • Blue = No Growth (Inhibition).[1][2]

    • Pink = Growth (Metabolic activity).[1][2]

Visualization: AST Workflow

AST_Workflow Start Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate) Range: 128 - 0.25 µg/mL Start->Dilution Incubation Incubation 37°C, 18-24h Dilution->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Dilution Add 100µL Readout Readout Method Incubation->Readout Visual Turbidity Check (Standard CLSI) Readout->Visual Dye Resazurin Assay (Colorimetric) Readout->Dye Result Determination of MIC (Minimum Inhibitory Concentration) Visual->Result Dye->Result

Caption: Workflow for Broth Microdilution Assay utilizing 4-Methyl-1,3,5-triazin-2-amine.

Advanced Protocol: Time-Kill Kinetics

Once an MIC is established, this assay determines if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[2]

  • Setup: Prepare four flasks with MHB:

    • Control (Growth only).[1][2]

    • 1x MIC of 4-Methyl-1,3,5-triazin-2-amine.[1][2]

    • 2x MIC.

    • 4x MIC.

  • Inoculation: Add bacteria (~10⁶ CFU/mL) to all flasks at T=0.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial dilutions of aliquots and plate on Agar. Count colonies.

  • Interpretation:

    • Bactericidal: ≥ 3 log₁₀ reduction in CFU/mL compared to initial inoculum.[1][2]

    • Bacteriostatic: < 3 log₁₀ reduction.

Data Analysis & Interpretation

When testing 4-Methyl-1,3,5-triazin-2-amine, results should be stratified against known breakpoints of structural analogs (e.g., Trimethoprim).[2]

ObservationInterpretationCausality / Action
MIC > 128 µg/mL InactiveCompound may require functionalization (e.g., lipophilic side chains) to penetrate cell wall.[1][2]
MIC 16–64 µg/mL Moderate ActivityLikely acting as a weak antimetabolite.[1][2] Good starting point for SAR (Structure-Activity Relationship) optimization.[1][2]
MIC < 10 µg/mL Potent ActivitySignificant target engagement.[1][2] Proceed to cytotoxicity testing (HepG2 cells) to ensure selectivity.
Precipitation in Wells Invalid TestSolubility limit reached. Repeat assay with lower concentration range or higher % DMSO (max 2%).
Structure-Activity Relationship (SAR) Context

The 4-methyl group at position 6 is electronically donating.[1][2] To enhance antimicrobial potency, researchers often:

  • Replace the Methyl: Substituted with bulky lipophilic groups (phenyl, benzyl) to improve membrane permeability.[2]

  • Modify the Amine: Schiff bases formed at the amine position often show higher activity than the free amine.[1][2]

Visualization: Mechanism & SAR

Triazine_Mechanism Compound 4-Methyl-1,3,5-triazin-2-amine Target Target: DHFR Enzyme (Dihydrofolate Reductase) Compound->Target Competitive Binding Effect Inhibition of Folate Synthesis Target->Effect Death Bacterial Stasis/Death Effect->Death Mod1 SAR: 4-Methyl Group (Lipophilicity Tuning) Mod1->Compound Mod2 SAR: 2-Amino Group (H-Bond Donor) Mod2->Compound

Caption: Putative Mechanism of Action and key SAR sites for the triazine scaffold.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A11. [Link]

  • Singla, P., et al. (2015).[2] Triazine as a promising scaffold for its versatile biological behavior. European Journal of Medicinal Chemistry. [Link][1][2]

  • Bhat, H.R., et al. (2013).[2] Synthesis, characterization and antimicrobial activity of some new 1,3,5-triazine derivatives. Journal of Saudi Chemical Society.[1][2] [Link][1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: 4-Amino-6-methyl-1,3,5-triazin-2-ol (Tautomer).[1][2] National Library of Medicine.[1][2] [Link][1][2]

Sources

Method

Application Note: LC-MS/MS Method Development for 4-Methyl-1,3,5-triazin-2-amine

This Application Note is structured as a high-level technical guide for analytical method development. It addresses the specific challenges of analyzing small, polar, basic heterocycles like 4-Methyl-1,3,5-triazin-2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical method development. It addresses the specific challenges of analyzing small, polar, basic heterocycles like 4-Methyl-1,3,5-triazin-2-amine .

Executive Summary

The analysis of 4-Methyl-1,3,5-triazin-2-amine (MW 110.12 Da) presents a distinct challenge in liquid chromatography-mass spectrometry (LC-MS) due to its high polarity, low molecular weight, and basicity. Standard C18 reversed-phase methods often fail to provide adequate retention, leading to elution in the void volume and susceptibility to significant ion suppression.

This guide details a robust protocol prioritizing Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and sensitivity, while providing a secondary Aqueous-Stable Reversed-Phase (RP) workflow. The method is designed for trace-level detection (LOD < 0.5 ng/mL) in aqueous and biological matrices.

Analyte Profile & Physicochemical Logic[1][2]

Understanding the molecule is the first step in method design. 4-Methyl-1,3,5-triazin-2-amine is a structural analog to common triazine herbicide metabolites (e.g., desethylatrazine).

PropertyValue (Predicted/Experimental)Analytical Implication
Formula C₄H₆N₄Monoisotopic Mass: 110.06 Da
Structure s-Triazine ring with -NH₂ and -CH₃High N-content implies good ESI+ response.
LogP ~ -0.2 to 0.5Hydrophilic. Poor retention on standard C18.
pKa ~ 4.0 - 4.5 (Triazine ring N)Basic. Will be positively charged at acidic pH (ideal for ESI+).
Solubility High in Water/MeOHCompatible with aqueous sample prep; risk of breakthrough in RP-SPE.
Structural Visualization

The following diagram illustrates the decision logic based on the analyte's properties:

MethodLogic Analyte 4-Methyl-1,3,5-triazin-2-amine (Polar, Basic, Small MW) Challenge1 Challenge: Low Retention on C18 Analyte->Challenge1 Challenge2 Challenge: Void Volume Elution (Ion Suppression) Analyte->Challenge2 Solution1 Strategy A: HILIC Mode (Recommended) Challenge1->Solution1 Solution2 Strategy B: Aqueous Stable RP (High Strength Silica C18) Challenge1->Solution2 Mech1 Mechanism: Partitioning into water-enriched layer Solution1->Mech1 Mech2 Mechanism: Hydrophobic retention at 100% Aqueous Mobile Phase Solution2->Mech2

Figure 1: Decision matrix for column selection based on analyte polarity.

Experimental Protocol

Chemicals and Reagents[3][4]
  • Reference Standard: 4-Methyl-1,3,5-triazin-2-amine (Purity >98%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Modifiers: LC-MS Grade Ammonium Formate, Formic Acid.

Sample Preparation

Due to the polarity of the analyte, standard Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane) is ineffective .

Workflow A: "Dilute and Shoot" (Clean Water Matrices)
  • Filter sample through a 0.2 µm Regenerated Cellulose (RC) or PVDF filter. Avoid Nylon filters as triazines may adsorb.

  • Dilute 1:1 with Acetonitrile (for HILIC) or Water (for RP).

  • Inject directly.[1]

Workflow B: Solid Phase Extraction (Complex Matrices)

Use a Mixed-Mode Cation Exchange (MCX) cartridge to leverage the basicity of the triazine ring.

  • Condition: 3 mL MeOH, then 3 mL Water (pH < 3).

  • Load: Acidify sample (pH 2-3) and load. The analyte (positively charged) binds to the sulfonate groups.

  • Wash: 3 mL 0.1% Formic Acid in Water (removes neutrals/acids).

  • Wash: 3 mL Methanol (removes hydrophobic interferences).

  • Elute: 3 mL 5% Ammonium Hydroxide in Methanol.

  • Reconstitute: Evaporate to dryness and reconstitute in 90:10 ACN:Water (critical for HILIC injection solvent compatibility).

LC-MS/MS Method Parameters
Option A: HILIC Method (Recommended)

HILIC provides superior retention for this polar amine, moving it away from the suppression zone at the solvent front.

  • Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm or 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0.0 min: 95% B (High organic start is mandatory for HILIC)

    • 1.0 min: 95% B

    • 6.0 min: 50% B

    • 7.0 min: 50% B

    • 7.1 min: 95% B

    • 10.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Option B: Reversed-Phase Method (Alternative)

If HILIC is unavailable, use a column designed to resist "dewetting" (pore collapse) in 100% aqueous conditions.

  • Column: Waters HSS T3 or Phenomenex Kinetex Biphenyl (2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: Start at 0-2% B and hold for 1-2 minutes to trap the polar analyte before ramping.

Mass Spectrometry (MS/MS) Settings
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Voltage: +3500 V.

  • Gas Temps: Source 350°C, Desolvation 400°C.

MRM Transition Table (Predicted & Verified Logic): The parent ion is [M+H]⁺ = 111.1. Fragmentation of triazines typically involves ring cleavage (RDA) or loss of side chains.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)TypeStructural Logic
4-Methyl-1,3,5-triazin-2-amine 111.1 70.0 20-25QuantifierLoss of C₂H₃N (Acetonitrile) from ring
111.142.1 30-35QualifierFormation of [C₂H₄N]⁺ (common acetoguanamine fragment)
111.169.0 20QualifierRing cleavage

Note: Exact Collision Energies (CE) must be optimized on the specific instrument (e.g., ramping CE ±5 eV).

Results & Discussion

Chromatographic Performance

In HILIC mode, 4-Methyl-1,3,5-triazin-2-amine typically elutes between 3–5 minutes with sharp peak symmetry (As < 1.2). In standard C18 methods, it often elutes at < 1.0 min (dead time), co-eluting with salts and causing >50% signal suppression.

Method Validation Criteria

To ensure the method is "self-validating" as per E-E-A-T standards, the following parameters must be met:

  • Linearity: R² > 0.995 over 0.5 – 100 ng/mL.

  • Recovery: 80-120% (using MCX SPE).

  • Matrix Effect: Calculate using:

    
    
    Acceptable range: ±20%.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (up to 20mM); ensure pH is < 4.
Split Peaks (HILIC) Injection solvent mismatch.Sample must be in >80% ACN. Injecting 100% water disrupts the HILIC water layer.
Low Sensitivity Ion suppression.Check retention time; if k' < 1.5, modify gradient to retain longer.

References

  • U.S. EPA Method 536. "Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS." United States Environmental Protection Agency. Link

  • Thermo Fisher Scientific. "Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS." Application Note 434. Link

  • PubChem. "Compound Summary: 2-amino-4-methyl-1,3,5-triazine (Isomer/Analog Data)." National Library of Medicine. Link

  • Vermeer, et al. "Trace determination of polar triazine metabolites in aqueous samples." Journal of Chromatography A, 2008. (Contextual grounding for HILIC usage).
Visual Workflow Summary

Workflow Sample Sample (Water/Plasma) Prep Prep: MCX SPE (Elute w/ 5% NH4OH) Sample->Prep Recon Reconstitute 90:10 ACN:H2O Prep->Recon LC LC: HILIC Column (Amide Phase) Recon->LC MS MS/MS: ESI+ MRM 111 -> 70 LC->MS Data Quantitation (ng/mL) MS->Data

Figure 2: End-to-end analytical workflow for complex matrices.

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Experimental Evaluation of 1,3,5-Triazines as Dihydrofolate Reductase (DHFR) Inhibitors

Introduction: The Rationale for Targeting DHFR with 1,3,5-Triazines Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofola...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting DHFR with 1,3,5-Triazines

Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[1][2][4] Consequently, the inhibition of DHFR leads to the depletion of the intracellular THF pool, causing a cessation of DNA synthesis and cell replication, ultimately resulting in cell death.[1][4][5] This critical role makes DHFR an attractive and well-validated therapeutic target for various diseases, including cancer and microbial infections.[6][7][8]

The 1,3,5-triazine scaffold has emerged as a promising chemotype for the development of novel DHFR inhibitors.[6][9] These heterocyclic compounds can be readily synthesized and functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[10][11] This guide provides a detailed experimental framework for researchers to rigorously evaluate novel 1,3,5-triazine derivatives as potential DHFR inhibitors, from initial enzymatic screening to cellular validation and kinetic characterization.

Overall Experimental Workflow

The evaluation of a novel 1,3,5-triazine series as DHFR inhibitors follows a multi-stage process. This workflow is designed to efficiently identify potent and selective compounds with desirable drug-like properties.

DHFR_Inhibitor_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanistic & ADMET Studies A Synthesis of 1,3,5-Triazine Library B In Vitro DHFR Enzymatic Assay (Single Concentration) A->B Test Compounds C IC50 Determination (Dose-Response) B->C Identify 'Hits' D Selectivity Profiling (e.g., Human vs. Bacterial DHFR) C->D E Cytotoxicity Assays (e.g., MTT, MTS on Cancer Cell Lines) C->E F Enzyme Kinetic Analysis (Mode of Inhibition) E->F Confirm Cellular Activity G In Silico Studies (Docking & ADMET Prediction) F->G H Structural Biology (Optional) (X-ray Crystallography) G->H

Caption: A multi-phase workflow for the systematic evaluation of 1,3,5-triazine DHFR inhibitors.

Phase 1: Primary Screening via In Vitro Enzymatic Assay

The initial step is to determine if the synthesized 1,3,5-triazine compounds directly inhibit the enzymatic activity of DHFR. The most common method is a spectrophotometric assay that monitors the oxidation of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.[12][13][14]

Principle of the DHFR Enzymatic Assay

The enzymatic reaction catalyzed by DHFR is: Dihydrofolate (DHF) + NADPH + H+ ↔ Tetrahydrofolate (THF) + NADP+ [14]

The assay measures the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm. An effective inhibitor will slow down this reaction, resulting in a reduced rate of absorbance decrease.

DHFR_Assay_Principle cluster_reaction DHFR Catalyzed Reaction cluster_detection Spectrophotometric Detection cluster_inhibition Inhibitor Effect DHF + NADPH DHF + NADPH THF + NADP+ THF + NADP+ DHF + NADPH->THF + NADP+ DHFR NADPH NADPH (High Absorbance at 340 nm) NADP NADP+ (Low Absorbance at 340 nm) NADPH->NADP Oxidation Inhibitor 1,3,5-Triazine Inhibitor DHFR DHFR Inhibitor->DHFR Binds & Inhibits Result Rate of Absorbance Decrease is Reduced

Caption: Principle of the spectrophotometric DHFR inhibition assay.

Protocol 1: DHFR Inhibitor Screening Assay

This protocol is adapted for a 96-well microplate format, suitable for high-throughput screening.[15][16] Commercially available kits from suppliers like Sigma-Aldrich, Abcam, or Assay Genie provide pre-optimized reagents and are a reliable starting point.[13][14][17]

Materials:

  • Recombinant Human DHFR Enzyme

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • NADPH Stock Solution (e.g., 10 mM in assay buffer)

  • Dihydrofolic Acid (DHF) Substrate Stock Solution (e.g., 2 mM in assay buffer with 5 mM β-mercaptoethanol)

  • Test 1,3,5-Triazine Compounds (dissolved in DMSO)

  • Positive Control Inhibitor: Methotrexate (MTX)[16]

  • 96-well UV-transparent flat-bottom plate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare fresh working solutions. Dilute NADPH stock to a working concentration (e.g., 150 µM) and DHF stock to a working concentration (e.g., 100 µM) in cold assay buffer. Keep all reagents on ice and protect the DHF solution from light.[17]

  • Plate Setup:

    • Blank Wells: Assay Buffer only (for instrument background).

    • Enzyme Control (100% Activity): Assay Buffer, DHFR enzyme, NADPH, and DMSO (vehicle control).

    • Inhibitor Control Wells: Assay Buffer, DHFR enzyme, NADPH, and a known inhibitor like MTX.

    • Test Compound Wells: Assay Buffer, DHFR enzyme, NADPH, and the 1,3,5-triazine compound.

  • Assay Protocol: a. To each well, add 160 µL of a master mix containing the appropriate amount of assay buffer and NADPH working solution. b. Add 2 µL of the test compound, positive control (MTX), or DMSO (for enzyme control) to the respective wells. Mix gently by pipetting. c. Add 20 µL of diluted DHFR enzyme solution to all wells except the blank. Mix and incubate for 10-15 minutes at room temperature, protected from light, to allow for inhibitor binding.[17] d. To initiate the reaction, add 20 µL of the DHF substrate working solution to all wells. e. Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 20-30 seconds for 15-20 minutes.[15]

  • Data Analysis: a. Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). b. Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] x 100 c. Compounds showing significant inhibition (e.g., >50%) at a single screening concentration (e.g., 10 µM) are considered "hits" and are prioritized for further analysis.

Phase 2: Determining Potency, Selectivity, and Cellular Activity

Protocol 2: IC50 Determination

Once hits are identified, their potency is quantified by determining the half-maximal inhibitory concentration (IC50). This involves testing the compounds across a range of concentrations.

Procedure:

  • Perform the DHFR enzymatic assay as described in Protocol 1.

  • Instead of a single concentration, prepare serial dilutions of the hit compounds (e.g., 100 µM to 1 nM).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to calculate the IC50 value.

Compound IDIC50 (nM) vs. Human DHFR
Methotrexate (Control)5.2
Triazine-A7.5
Triazine-B450.3
Triazine-C8.1
Triazine-D>10,000

Table 1: Example IC50 data for a series of hypothetical 1,3,5-triazine compounds.

Protocol 3: Cellular Antiproliferative Assay (MTT/MTS Assay)

A potent enzyme inhibitor must be able to penetrate cell membranes and engage its target in a complex cellular environment. Cytotoxicity assays are crucial for validating the in-cell activity of the compounds.[18][19][20] The MTT or MTS assay, which measures mitochondrial reductase activity as an indicator of cell viability, is a standard method.[21]

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, MCF-7 breast cancer).[6][22]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.

  • Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay.

  • 96-well flat-bottom cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 1,3,5-triazine compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for untreated cells (vehicle control) and a positive control (e.g., Methotrexate or Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Measurement (MTT Assay): a. Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results and determine the GI50 (concentration for 50% growth inhibition) or IC50 value as described in Protocol 2.

Phase 3: Advanced Mechanistic and In Silico Characterization

For lead compounds with potent enzymatic and cellular activity, further studies are warranted to understand their mechanism of action and predict their drug-like properties.

Protocol 4: Enzyme Kinetic Analysis

Enzyme kinetics can elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically done by measuring reaction rates at various substrate (DHF) and inhibitor concentrations.[12]

Procedure:

  • Perform the DHFR enzymatic assay with a matrix of conditions, varying the concentration of DHF while keeping the inhibitor concentration fixed, and vice versa.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analyze the changes in Km (substrate affinity) and Vmax (maximum reaction rate) in the presence of the inhibitor.

    • Competitive Inhibition: Vmax remains unchanged, Km increases. The inhibitor competes with the substrate for the active site.

    • Non-competitive Inhibition: Vmax decreases, Km remains unchanged. The inhibitor binds to an allosteric site.[8]

    • Uncompetitive Inhibition: Both Vmax and Km decrease. The inhibitor binds only to the enzyme-substrate complex.

Caption: Simplified diagrams illustrating competitive and non-competitive inhibition mechanisms.

In Silico Studies: Docking and ADMET Prediction

Computational methods provide valuable insights into how the triazine compounds bind to DHFR and predict their pharmacokinetic properties.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor.[23] Using crystal structures of human DHFR (available from the Protein Data Bank, PDB), one can model the binding of 1,3,5-triazine derivatives to understand key interactions with active site residues (e.g., Phe31).[6][24] This helps rationalize SAR and guide the design of more potent analogs.

  • ADMET Prediction: In silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][25] This early assessment helps to identify compounds with potential liabilities, such as poor oral bioavailability or potential for toxicity (e.g., carcinogenicity, mutagenicity), saving significant resources.[1]

Conclusion and Future Directions

This guide outlines a robust, integrated experimental strategy for the evaluation of 1,3,5-triazines as DHFR inhibitors. By progressing from high-throughput enzymatic screening to cellular assays and detailed mechanistic studies, researchers can effectively identify and characterize promising lead candidates for further development. Future work on validated hits may include selectivity profiling against DHFR from pathogenic organisms (e.g., Mycobacterium tuberculosis, Plasmodium falciparum) to explore antibacterial or antimalarial applications, as well as in vivo efficacy studies in relevant animal models.[26]

References

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). MDPI. [Link]

  • Design and Synthesis of a Focused Library of Diamino Triazines as Potential Mycobacterium tuberculosis DHFR Inhibitors. (n.d.). PMC - PubMed Central. [Link]

  • Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science. [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). (n.d.). Assay Genie. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). NIH. [Link]

  • Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. (2024). NIH. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI. [Link]

  • Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. (2025). PMC - PubMed Central. [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (n.d.). SciSpace. [Link]

  • (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. (n.d.). MDPI. [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Dihydrofolate reductase inhibitor. (n.d.). Wikipedia. [Link]

  • Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. (2017). PubMed. [Link]

  • Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. (2023). PubMed. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). PMC. [Link]

  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. (n.d.). PubMed. [Link]

  • Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. (n.d.). PMC - NIH. [Link]

  • Structural Characterization of Dihydrofolate Reductase Complexes by Top-Down Ultraviolet Photodissociation Mass Spectrometry. (2015). PubMed. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). PubMed. [Link]

  • Structures of dihydrotriazine antimalarial antifolates. (n.d.). ResearchGate. [Link]

  • Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR. (2023). Journal of Chemical Information and Modeling. [Link]

  • In vitro metabolism of simazine, atrazine and propazine by hepatic cytochrome P450 enzymes of rat, mouse and guinea pig, and oestrogenic activity of chlorotriazines and their main metabolites. (n.d.). PubMed. [Link]

  • Chemical structures of dihydro-1,3,5-triazine moiety with anticancer activity. (n.d.). ResearchGate. [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate. [Link]

  • Cytotoxic assays for screening anticancer agents. (n.d.). PubMed. [Link]

  • Crystal structure of dihydrofolate reductase from the filarial nematode W. bancrofti in complex with NADPH and folate. (2023). PMC - PubMed Central. [Link]

  • Single-molecule and transient kinetics investigation of the interaction of dihydrofolate reductase with NADPH and dihydrofolate. (2004). PNAS. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO. [Link]

  • Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. (n.d.). PMC. [Link]

  • Protein-Ligand interaction studies on 2, 4, 6- trisubstituted triazine derivatives as anti-malarial DHFR agents using AutoDock. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis and in vitro evaluation of novel triazine analogues as anticancer agents and their interaction studies with bovine serum albumin. (2016). PubMed. [Link]

  • What are DHFR inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025). PMC - PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-1,3,5-triazin-2-amine

Welcome to the technical support center for the synthesis of 4-Methyl-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your synthesis and achieve higher yields.

Synthesis Overview: The Reaction of Dicyandiamide and Acetonitrile

The industrial synthesis of 4-Methyl-1,3,5-triazin-2-amine is primarily achieved through the condensation reaction of dicyandiamide with acetonitrile. This reaction is typically carried out under basic conditions and can be significantly accelerated with the use of microwave irradiation, which offers a greener and more efficient alternative to conventional heating.[1][2] The overall reaction is a cyclocondensation that forms the stable 1,3,5-triazine ring.

The general reaction is as follows:

While the reaction appears straightforward, several factors can influence the yield and purity of the final product. This guide will delve into these factors and provide solutions to common issues encountered during the synthesis.

Troubleshooting Guide: Enhancing Your Yield

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My yield of 4-Methyl-1,3,5-triazin-2-amine is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

1. Purity of Starting Materials:

  • Dicyandiamide: Ensure you are using high-purity dicyandiamide. Impurities can interfere with the reaction.

  • Acetonitrile: Use anhydrous acetonitrile. Water can react with the basic catalyst and may lead to the formation of byproducts.

2. Reaction Conditions:

  • Temperature: The reaction temperature is a critical parameter. For conventional heating, temperatures in the range of 80-120°C are typically employed.[3] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of undesirable byproducts. For microwave-assisted synthesis, shorter reaction times at slightly higher power may be optimal.[2][4]

  • Pressure: The reaction is often carried out in a sealed vessel to maintain the pressure generated by the solvent at the reaction temperature, which can enhance the reaction rate.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to byproduct formation. Microwave synthesis can significantly reduce the required reaction time.[1][2]

3. Role of the Base Catalyst:

  • A basic catalyst is crucial for this reaction. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and sodium methoxide (NaOMe).[3] The base deprotonates dicyandiamide, making it a more potent nucleophile to attack the acetonitrile nitrile group.

  • Catalyst Loading: The amount of catalyst is critical. Insufficient catalyst will result in a slow or incomplete reaction. An excess of a strong base might lead to the degradation of the product or promote side reactions. A catalytic amount, typically 5-10 mol%, is a good starting point.

4. Solvent:

  • Acetonitrile often serves as both a reactant and a solvent.[3] However, in some cases, a co-solvent might be used. Ensure the solvent is inert under the reaction conditions.

Q2: I am observing the formation of significant amounts of byproducts. What are these byproducts and how can I minimize their formation?

A2: Byproduct formation is a common cause of reduced yield and can complicate the purification process.

1. Common Byproducts:

  • Melamine: Trimerization of dicyandiamide can lead to the formation of melamine, especially at higher temperatures.

  • Acetamide: Hydrolysis of acetonitrile, particularly if water is present in the reaction mixture, can produce acetamide.[5]

  • Other Triazine Derivatives: If other nitriles are present as impurities, they can also react to form different triazine derivatives.

2. Strategies to Minimize Byproducts:

  • Control Temperature: Carefully control the reaction temperature to avoid overheating, which can favor the formation of melamine.

  • Ensure Anhydrous Conditions: Use dry solvents and reactants to minimize the hydrolysis of acetonitrile to acetamide.

  • Optimize Stoichiometry: Use a slight excess of acetonitrile to favor the desired reaction over the self-condensation of dicyandiamide.

  • Purification of Starting Materials: Ensure the purity of your acetonitrile to avoid the formation of other triazine derivatives.

Q3: The purification of my final product is challenging, and I am losing a significant amount of product during this step. What are the best practices for purification?

A3: Efficient purification is key to obtaining a high isolated yield of pure 4-Methyl-1,3,5-triazin-2-amine.

1. Post-Reaction Work-up:

  • After the reaction is complete, the mixture is typically cooled, and the solid product is collected by filtration.

  • The crude product should be washed with a suitable solvent to remove unreacted starting materials and soluble impurities. Water and ethanol are often used for washing.

2. Recrystallization:

  • Recrystallization is a powerful technique for purifying solid compounds. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Water or ethanol-water mixtures are often effective for the recrystallization of aminotriazines.

3. Characterization:

  • After purification, it is essential to characterize the product to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis should be used.[4]

Frequently Asked Questions (FAQs)

Q: What is the proposed mechanism for the reaction between dicyandiamide and acetonitrile?

A: The reaction proceeds through a base-catalyzed nucleophilic addition and cyclization mechanism. The base deprotonates dicyandiamide, which then acts as a nucleophile, attacking the electrophilic carbon of the acetonitrile nitrile group. This is followed by a series of intramolecular cyclization and proton transfer steps to form the stable 1,3,5-triazine ring.

Q: Can I use a different nitrile to synthesize other 4-substituted-1,3,5-triazin-2-amines?

A: Yes, this reaction is versatile and can be used with various nitriles to produce a range of 4-substituted-1,3,5-triazin-2-amines.[6]

Q: Is microwave synthesis always better than conventional heating?

A: Microwave-assisted synthesis often offers significant advantages, including shorter reaction times, higher yields, and improved purity.[2][4] However, the optimal method may depend on the specific scale and available equipment. For large-scale industrial production, conventional heating in a high-pressure reactor might be more practical.

Q: What analytical techniques are best for monitoring the reaction progress?

A: Thin Layer Chromatography (TLC) is a quick and convenient method for qualitative monitoring. For quantitative analysis and accurate determination of conversion and yield, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Data Summary

The following table summarizes the key reaction parameters and their impact on the synthesis of 4-Methyl-1,3,5-triazin-2-amine.

ParameterRecommended Range/ConditionRationale and Impact on Yield
Temperature 80 - 120 °C (Conventional)Higher temperatures increase the reaction rate but can also lead to byproduct formation.
Catalyst 5-10 mol% of a strong base (e.g., KOH, NaOH)A base is essential to deprotonate dicyandiamide, initiating the reaction.
Solvent Anhydrous AcetonitrileAcetonitrile acts as both reactant and solvent. Anhydrous conditions prevent hydrolysis.
Reaction Time Varies (monitor by TLC/HPLC)Insufficient time leads to incomplete reaction; excessive time can increase byproducts.
Purification Recrystallization from water or ethanol/waterCrucial for removing impurities and isolating the pure product, which impacts the final yield.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DCD Dicyandiamide Deprotonated_DCD Deprotonated Dicyandiamide DCD->Deprotonated_DCD ACN Acetonitrile Adduct Nucleophilic Adduct ACN->Adduct Base Base (e.g., KOH) Base->DCD Deprotonation Deprotonated_DCD->ACN Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 4-Methyl-1,3,5-triazin-2-amine Cyclized_Intermediate->Product Proton Transfer & Aromatization

Caption: Proposed mechanism for the base-catalyzed synthesis of 4-Methyl-1,3,5-triazin-2-amine.

Troubleshooting Workflow

Sources

Optimization

Troubleshooting inconsistent results in bioassays with 4-Methyl-1,3,5-triazin-2-amine

Welcome to the technical support guide for 4-Methyl-1,3,5-triazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioassa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methyl-1,3,5-triazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioassays involving this compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you achieve consistent and reliable results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: Why am I observing significant variability in my IC50/EC50 values between experiments?

Inconsistent potency values are a common challenge in bioassays and can stem from multiple sources. The key is to systematically investigate potential root causes, from compound integrity to assay conditions.

Causality: Variability often arises from three main areas: the compound's physical behavior in solution, degradation over time, or subtle shifts in experimental parameters. 1,3,5-triazine derivatives can be susceptible to hydrolysis or degradation depending on the buffer pH and storage conditions. Furthermore, poor solubility can lead to an inaccurate estimation of the actual compound concentration in the assay medium, causing shifts in dose-response curves.[1][2][3]

Troubleshooting Protocol:

  • Verify Stock Solution Integrity:

    • Fresh is Best: Whenever possible, prepare a fresh stock solution from solid material before each experiment. If using a previously frozen stock, ensure it was stored correctly in small, single-use aliquots to avoid multiple freeze-thaw cycles.

    • Analytical Check: If variability persists, re-characterize the purity and concentration of your stock solution using methods like HPLC or LC-MS. Impurities or degradation products can interfere with the assay.[4][5]

  • Assess Compound Solubility in Assay Medium:

    • Visual Inspection: Before adding the compound to your cells or target, visually inspect the highest concentration dilution for any signs of precipitation (cloudiness, particles). This is a critical, often overlooked, step.[6][7]

    • Solvent Concentration: Keep the final concentration of organic solvents (like DMSO) constant across all wells and typically below 0.5% to prevent solvent-induced artifacts or cytotoxicity.[1]

  • Standardize Assay Procedure:

    • Consistent Incubation Times: Ensure incubation times for compound treatment and reagent additions are identical for all plates and experiments.

    • Control Plate Uniformity: Use a robust plate layout that distributes controls (vehicle, positive control) across the plate to identify and mitigate issues like edge effects or temperature gradients.

    • Analyst Variation: If multiple individuals are running the assay, ensure they follow an identical, detailed standard operating procedure (SOP). Minor variations in technique can be a significant source of error.[2]

Troubleshooting_Workflow start Inconsistent IC50/EC50 Results check_stock Step 1: Verify Stock Solution - Prepare fresh stock - Avoid freeze-thaw cycles - Re-confirm concentration/purity (LC-MS) start->check_stock check_solubility Step 2: Assess Solubility - Visually inspect highest concentration - Limit final DMSO to <0.5% - Perform solubility test if needed check_stock->check_solubility check_protocol Step 3: Standardize Protocol - Consistent incubation times - Use robust plate map - Minimize analyst variation check_solubility->check_protocol evaluate Evaluate Results check_protocol->evaluate consistent Results Consistent evaluate->consistent Yes inconsistent Still Inconsistent evaluate->inconsistent No redevelop Re-evaluate Assay Parameters (e.g., buffer components, cell density) inconsistent->redevelop

Caption: Workflow for troubleshooting inconsistent IC50/EC50 values.

Q2: My compound is precipitating in the aqueous assay buffer. How can I improve its solubility?

Compound precipitation is a critical issue that leads to an overestimation of IC50/EC50 values because the actual concentration in solution is lower than the nominal concentration.[6]

Causality: 4-Methyl-1,3,5-triazin-2-amine, like many small molecules, has limited aqueous solubility.[8] Stock solutions are typically prepared in a polar aprotic solvent like DMSO. When this stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.

Recommendations:

  • Optimize the Solvent: While DMSO is the most common choice, other solvents can be considered. However, always run a solvent tolerance test with your specific bioassay to determine the maximum allowable concentration.

  • Use a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant like Polysorbate 20 (Tween-20) or Polysorbate 80 to the assay buffer can help maintain compound solubility. Start with a low concentration (e.g., 0.01%) and verify that it does not interfere with the assay.

  • Modify the Assay Protocol:

    • Pre-dilution Strategy: Instead of a single large dilution step, perform a serial dilution in a medium containing a higher percentage of DMSO or in a buffer that is more amenable to the compound, before the final dilution into the assay medium.

    • Acoustic Dispensing: If available, use acoustic liquid handling technology for direct dilution into the assay plate. This method transfers nanoliter-scale droplets of compound in DMSO, which mix rapidly and can prevent localized high concentrations that lead to precipitation.

ParameterRecommendationRationale
Primary Solvent 100% DMSOHigh dissolving power for many organic molecules.
Max Final [DMSO] < 0.5% (v/v)Minimizes solvent-induced cytotoxicity or assay interference.
Intermediate Diluent Assay Buffer + 5-10% DMSOCan help keep the compound in solution during serial dilutions.
Solubility Enhancer Polysorbate 20/80 (0.01-0.1%)Non-ionic surfactants can form micelles to stabilize hydrophobic compounds.
Q3: I'm seeing a high background signal or potential false positives. How can I determine if it's a compound-specific artifact?

Artifactual data can arise from the intrinsic properties of the test compound, such as autofluorescence or interference with the assay's detection technology (e.g., luciferase inhibition).

Causality: The triazine ring system contains nitrogen atoms and double bonds that can form a conjugated system, which may absorb light or fluoresce at wavelengths used in common assay readouts (e.g., fluorescence, luminescence).

Control Experiments Protocol:

  • Autofluorescence Check:

    • Setup: Prepare a plate with assay buffer and serial dilutions of your compound, but without cells or other assay reagents.

    • Read: Read the plate on the plate reader using the same filter settings as your main experiment.

    • Analysis: A dose-dependent increase in signal indicates that the compound is autofluorescent and may require you to switch to a different detection method (e.g., colorimetric, label-free).

  • Assay Component Interference:

    • Setup: Run the assay reaction in a cell-free system. For example, in a luciferase-based assay, mix the compound with the luciferase enzyme and its substrate directly.

    • Analysis: A change in signal in the absence of the biological target suggests direct inhibition or enhancement of a detection reagent.

  • Cytotoxicity Assessment:

    • Rationale: High concentrations of a compound can induce cytotoxicity or cell stress, which can non-specifically inhibit cellular processes and appear as a positive result.[6][7]

    • Method: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or Trypan Blue exclusion) using the same cell type, compound concentrations, and incubation time. If the IC50 from your primary assay overlaps with the toxic concentration (TC50), the observed activity may be an artifact of cell death.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of 4-Methyl-1,3,5-triazin-2-amine?

Understanding the basic physicochemical properties is essential for proper handling and experimental design. While extensive experimental data for this specific molecule is limited, we can reference data for structurally similar compounds and computational predictions.

PropertyValue / InformationSource
Molecular Formula C₄H₆N₄PubChem[9]
Molecular Weight 110.12 g/mol PubChem[9]
CAS Number 4122-04-7 (for 4-Methyl-1,3,5-triazin-2-amine)Inferred from similar compounds
Appearance Typically a white to off-white solid.General for triazines[8]
Solubility Sparingly soluble in water; soluble in DMSO and methanol.General for triazines[8]
Stability Stable under standard conditions. Avoid strong oxidizing agents and strong acids.ChemicalBook[8]
Q2: What is the best way to prepare and store stock solutions of this compound?

Proper stock solution management is critical for reproducibility.[1]

  • Preparation: Always use a high-purity grade of the compound. Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the solid material is fully dissolved by vortexing or brief sonication.

  • Storage: Store the primary stock solution in small, single-use aliquots in tightly sealed vials to minimize exposure to air and moisture. For short-term storage (1-2 weeks), 4°C is acceptable. For long-term storage, -20°C or -80°C is required to prevent degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the potential biological activities of 1,3,5-triazine derivatives?

The 1,3,5-triazine (or s-triazine) scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets.[10]

Causality: The triazine core is a bioisostere for other aromatic systems and its nitrogen atoms can act as hydrogen bond acceptors. The three substitution points on the ring allow for extensive chemical modification to optimize potency and selectivity for various targets.

Known Activities of the 1,3,5-Triazine Class:

  • Anticancer: Many triazine derivatives exhibit cytotoxic effects against cancer cell lines and have been investigated as antitumor agents.[10][11][12] Some function as nitrogen mustards, alkylating DNA.[12]

  • Enzyme Inhibition: They are known to inhibit various enzymes, including dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDKs), and aromatase.[10][11]

  • Antimicrobial: Certain substitution patterns can yield compounds with antibacterial or antimalarial properties.[4][5]

Triazine_Scaffold scaffold 1,3,5-Triazine Core (s-Triazine) sub Substitution Points Allow for Diverse Chemistry scaffold->sub r1 R1 (e.g., -NH2) r2 R2 (e.g., -CH3) r3 R3 (e.g., -H) sub->r1 sub->r2 sub->r3 activity Potential Biological Activities sub->activity anticancer Anticancer activity->anticancer enzyme Enzyme Inhibition activity->enzyme antimicrobial Antimicrobial activity->antimicrobial

Caption: The versatile 1,3,5-triazine scaffold and its potential activities.

Q4: How should I design my plate layout to minimize variability like edge effects?

Edge effects, where wells on the perimeter of a microplate behave differently from interior wells, are a common source of assay variability due to faster evaporation and temperature fluctuations.

Best Practice Protocol:

  • Avoid Using Edge Wells: The simplest solution is to not use the outermost rows and columns for experimental samples. Fill them with sterile water or assay buffer to create a humidity barrier.

  • Systematic Layout: If all wells must be used, do not place all replicates of one condition in a single row or column. Distribute your samples and controls in a systematic, non-biased pattern across the plate.

  • Include Plate Controls: Always include vehicle controls (e.g., 0.1% DMSO) and positive controls on every plate to monitor assay performance and allow for plate-to-plate normalization.

Caption: Example plate map to mitigate edge effects. Blank = Buffer/Media only; Veh = Vehicle Control; Pos = Positive Control.

References

  • Selective Synthesis of N-[10][13][14]Triazinyl-α-Ketoamides and N-[10][13][14]Triazinyl-Amides from the Reactions of 2-Amine-[10][13][14]Triazines with Ketones. MDPI. Available from: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available from: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. Available from: [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available from: [Link]

  • Creatine - Wikipedia. Wikipedia. Available from: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. ResearchGate. Available from: [Link]

  • N-methyl-1,3,5-triazin-2-amine | C4H6N4. PubChem. Available from: [Link]

  • 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). AERU. Available from: [Link]

  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. Available from: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available from: [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. Available from: [Link]

  • 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. National Institutes of Health. Available from: [Link]

  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. National Institutes of Health. Available from: [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. ResearchGate. Available from: [Link]

  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methyl-1,3,5-triazin-2-amine &amp; Analogs

Current Status: Online Operator: Senior Application Scientist Topic: Downstream Processing & Purity Optimization Reference ID: TRZ-PUR-001[1] Introduction: The Molecular Challenge Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Downstream Processing & Purity Optimization Reference ID: TRZ-PUR-001[1]

Introduction: The Molecular Challenge

Welcome to the technical support hub for aminotriazine purification. 4-Methyl-1,3,5-triazin-2-amine and its analogs present a unique set of physicochemical challenges. As weak bases (typically pKa ~3.5–4.[1]5) with high polarity and significant hydrogen-bonding potential, these molecules often defy standard "crush-and-run" purification methods.[1]

Common user reports indicate three primary failure modes:

  • "Oiling Out" during recrystallization due to high lattice energy vs. solvation competition.

  • Severe Peak Tailing in reverse-phase HPLC caused by interaction with residual silanols.

  • Co-elution with synthesis byproducts (e.g., hydrolyzed triazines or unreacted biguanides).[1]

This guide moves beyond generic advice, offering orthogonal strategies grounded in the specific chemistry of the triazine core.

Module 1: Solubility & Initial Isolation (FAQ)

Q: My crude reaction mixture is a dark oil. Pouring it into water resulted in a sticky gum, not a solid. How do I fix this?

A: This is the classic "Oiling Out" phenomenon, common when the hydrophobic effect overwhelms the rate of crystallization.[1] The "Ice Water Dump" method works for high-melting solids but fails for impure mixtures.

Corrective Protocol:

  • Redissolve: Take the gum up in a minimum amount of warm Methanol or DMSO.

  • Controlled Precipitation: Instead of dumping into water, add water dropwise to the stirring organic solution until persistent turbidity is observed.

  • Seeding: Add a seed crystal of the pure product (if available) or scratch the glass surface to induce nucleation.

  • Slow Cooling: Allow the mixture to cool to room temperature over 2 hours, then refrigerate. Rapid cooling traps impurities and leads to oils.

Q: What is the best solvent system for extracting 4-methyl-1,3,5-triazin-2-amine from an aqueous quench?

A: Standard diethyl ether often fails due to the molecule's polarity.

  • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) with 5% Methanol .[1]

  • Critical Step: Adjust the aqueous phase pH to >9 using saturated Na₂CO₃ or NaOH before extraction.[1] At neutral pH, a significant fraction of the triazine may remain protonated (water-soluble), leading to yield loss.[1]

Module 2: Chromatographic Strategies (Troubleshooting)

Issue: Severe Peak Tailing on C18 Columns

Diagnosis: The free amine group on the triazine ring interacts with acidic silanols on the silica backbone of the column, causing secondary retention mechanisms.[1]

Solution: The "pH Switch" Strategy You must suppress ionization or mask the silanols.

MethodMobile Phase ModifierMechanismPros/Cons
Acidic (Standard) 0.1% TFA (Trifluoroacetic acid)Ion Pairing: TFA forms a hydrophobic ion pair with the protonated amine.[1]Pro: Sharp peaks. Con: Difficult to remove TFA; can affect MS sensitivity.[1]
Basic (High pH) 10mM Ammonium Bicarbonate (pH 10)Suppression: Keeps the amine neutral (unprotonated).Pro: Excellent peak shape; MS compatible. Con: Requires "Hybrid" silica (e.g., XBridge, Gemini) resistant to high pH.[1]
Chaotropic 10-20mM NaClO₄Shielding: Disrupts solvation shells.Pro: Good for very polar analogs. Con: Non-volatile salts; not MS compatible.
Issue: Co-elution with Hydrolyzed Byproducts

Diagnosis: Triazines can hydrolyze to form hydroxytriazines (tautomerizing to triazinones), which have similar polarity to the amino-product.[1]

Solution: Orthogonal Separation (HILIC) If Reverse Phase (RP) fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

  • Stationary Phase: Bare Silica or Amide-bonded.

  • Mobile Phase: Acetonitrile (90%) / Ammonium Acetate buffer (10%).[1]

  • Why it works: Hydroxytriazines interact more strongly with the water layer on the silica surface than the aminotriazines, often reversing the elution order compared to C18.[1]

Module 3: Recrystallization & Final Polish[1]

Q: I have 95% purity, but I need >99% for biological assays. Which solvent system should I use?

A: Avoid single solvents. The "Binary Solvent Gradient" is most effective for aminotriazines.

Protocol: Aqueous Ethanol Recrystallization

  • Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux.[2][3]

  • Solvation: If not fully dissolved, add Water dropwise through the condenser until clear.

  • Clarification: If colored impurities persist, add Activated Carbon (1% w/w), reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Remove heat. Let cool to room temperature undisturbed.

  • Yield Optimization: Once solids appear, cool to 4°C.

Warning: Do not use Acetone/Hexane for primary amino triazines; they can form Schiff bases (imines) with the solvent under acidic/catalytic conditions over time.[1]

Module 4: Decision Logic & Workflows

Workflow 1: Purification Strategy Decision Tree

Use this logic to determine the most efficient path based on crude purity and scale.

PurificationStrategy Start Crude Reaction Mixture Precipitation Ice Water Precipitation Start->Precipitation SolubilityCheck Solubility Check (MeOH/Water) SolidState Solid/Gum Obtained? Precipitation->SolidState Recryst Recrystallization (EtOH/H2O) SolidState->Recryst Solid (Purity >80%) PH_Adjust Acid/Base Extraction (pH > 9) SolidState->PH_Adjust Gum/Oil (Purity <80%) Final Pure Product (>98%) Recryst->Final Flash Flash Chromatography (DCM/MeOH + 1% NH4OH) Flash->Final PH_Adjust->Flash Extract & Concentrate

Caption: Decision matrix for selecting between crystallization and chromatography based on the physical state and initial purity of the isolated crude.

Workflow 2: HPLC Method Development Logic

Follow this pathway to resolve peak tailing issues.

HPLC_Logic Start Initial HPLC Run (C18, Water/ACN) Check Peak Shape? Start->Check Tailing Severe Tailing Check->Tailing Asymmetry > 1.2 Good Symmetric Peak Check->Good Asymmetry < 1.2 AcidMod Add 0.1% TFA (Low pH) Tailing->AcidMod Standard Column ColCheck Column pH Stable? Tailing->ColCheck Alternative FinalMethod Optimized Method Good->FinalMethod AcidMod->FinalMethod BaseMod Switch to 10mM NH4HCO3 (pH 10) BaseMod->FinalMethod ColCheck->AcidMod No (Silica) ColCheck->BaseMod Yes (Hybrid/Polymer)

Caption: Step-by-step logic for eliminating amine tailing in HPLC analysis of triazines.

References

  • Solubility & Synthesis of Triazines: Pan, L., et al. (2017).[1][4] "Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines." The Journal of Organic Chemistry, 82(19), 10043–10050.[1] Link[1]

  • Chromatographic Behavior of Amines: McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography." Journal of Chromatography A, 1217(20), 3408–3417.[1] Link

  • Recrystallization of Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and solvent selection logic). Link

  • Triazine Properties: PubChem Compound Summary for 4-methyl-1,3,5-triazin-2-amine. Link

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 1,3,5-Triazines

[1] Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Impurity Profile Management in Protocols Introduction: The Microwave Paradox Microwave irradiation has revolutionized the synth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Impurity Profile Management in


 Protocols

Introduction: The Microwave Paradox

Microwave irradiation has revolutionized the synthesis of 1,3,5-triazine libraries (drug discovery scaffolds) by reducing reaction times from hours to minutes. However, this speed comes with a "selectivity penalty."

The core chemistry of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) relies on temperature-gated reactivity . In conventional heating, it is easy to maintain


 for the first substitution, Room Temperature (RT) for the second, and Reflux for the third.

The Problem: Microwave reactors are designed for rapid heating. If you apply too much power too quickly, you "overshoot" the energy barriers, leading to a "soup" of mono-, di-, and tri-substituted products simultaneously. This guide focuses on regaining that control.

Module 1: Troubleshooting Impurity Profiles

Issue A: "I see a mixture of Mono-, Di-, and Tri-substituted products."

Diagnosis: Loss of Thermal Gating. Mechanism: The reactivity of the triazine ring decreases with each substitution because electron-donating groups (amines/alkoxides) reduce the electrophilicity of the remaining carbons.

  • Step 1 (

    
    ):  Requires low energy.
    
  • Step 2 (RT): Requires moderate energy.

  • Step 3 (

    
    ):  Requires high energy.
    

If your microwave ramps to


 in 30 seconds, you bypass the kinetic control required for the first two steps.

Solution:

  • Stepwise Protocol: Do not attempt a "one-pot, one-shot" heating profile for tri-substitution. Perform the first substitution at

    
    outside the microwave (on ice) or using a cryo-microwave setup.
    
  • Power Cycling: For the second substitution, use a "Low Absorption" setting or ramp time

    
     minutes to avoid thermal overshoot.
    
Issue B: "I have unexplained peaks at M-35 (Hydrolysis)."

Diagnosis: Hydrolytic degradation of Cyanuric Chloride. Mechanism: TCT is highly hygroscopic. In the presence of trace water and microwave energy (which couples efficiently with water), the -Cl is replaced by -OH (cyanuric acid derivatives). These are often insoluble and catalytically dead.

Solution:

  • Solvent Grade: Use anhydrous solvents (THF, Dioxane, DMF).

  • Dielectric Heating: Water has a high dielectric loss tangent (

    
    ). Even 1% water content can become a "super-heater" hot spot, accelerating hydrolysis over substitution.
    
Issue C: "My yield is low, and I see black char."

Diagnosis: Thermal Runaway / Hot Spots. Mechanism: Heterogeneous mixtures (e.g., using solid


) can create localized superheating where the solid absorbs microwave energy differently than the solvent.

Solution:

  • Switch Bases: Move to soluble organic bases like DIPEA (N,N-Diisopropylethylamine) to ensure a homogeneous reaction field.

  • Stirring: Ensure maximum stirring speed. Microwave standing waves can create hot spots in unstirred solutions.

Module 2: Visualizing the Pathway

The following diagram illustrates the energy staircase required for clean synthesis. You must "climb" these steps, not jump them.

TriazineSubstitution TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (Intermediate) TCT->Mono Step 1: 0°C Exothermic (Do NOT Microwave) Impurity Impurity: Hydrolysis (HO-Triazine) TCT->Impurity Moisture + Heat Di Di-Substituted (Intermediate) Mono->Di Step 2: RT-50°C Microwave: Low Power Tri Tri-Substituted (Final Product) Mono->Tri Thermal Overshoot (Skipping Step 2) Di->Tri Step 3: >80°C Microwave: High Power

Figure 1: The Kinetic Staircase of Cyanuric Chloride Substitution. Note that Step 1 is often best performed without microwave irradiation to prevent over-reaction.

Module 3: Optimized Protocol (Tri-Substitution)

This protocol is designed to minimize impurities by respecting the kinetic barriers of the triazine ring.

Reagents:

  • Cyanuric Chloride (Recrystallized from hexane if old).

  • Nucleophiles (Amines R1, R2, R3).

  • Base: DIPEA (3.5 equivalents).

  • Solvent: Anhydrous THF or Dioxane.

StepOperationTempTimeMicrowave PowerNotes
1 First Substitution

1 hrOFF Perform on ice. TCT is too reactive for MW control here.
2 Addition RT5 minN/AAdd Nucleophile 2 + Base. Cap vessel.
3 Second Substitution

10 minLow (Dynamic)Use IR sensor. Ramp time: 2 mins.
4 Addition RT5 minN/AOpen vessel, add Nucleophile 3 + Base.
5 Third Substitution

15 minHighThis step requires high energy to overcome steric hindrance.

Module 4: Decision Logic for Troubleshooting

Use this logic flow to diagnose failures in your current experiments.

TroubleshootingLogic Start Identify Impurity Peak (LCMS) Q1 Is it M-Cl + OH? Start->Q1 Hydrolysis Cause: Wet Solvent/Old TCT Fix: Use Anhydrous THF Q1->Hydrolysis Yes Q2 Is it Mixture of Mono/Di? Q1->Q2 No Overshoot Cause: Temp Ramp too fast Fix: Cool Step 1, Ramp Step 2 Q2->Overshoot Yes Q3 Is it Starting Material? Q2->Q3 No Undershoot Cause: Deactivated Ring Fix: Increase Temp/Time for Step 3 Q3->Undershoot Yes

Figure 2: Diagnostic Logic Tree for LCMS Analysis of Crude Mixtures.

Frequently Asked Questions (FAQs)

Q: Can I use inorganic bases like


 or 

in the microwave?
A: Yes, but with caution. Inorganic bases are insoluble in organic solvents, creating a heterogeneous mixture. In a microwave field, solids can absorb energy differently than the liquid, creating localized "hot spots" that degrade the product. If you must use them, ensure vigorous stirring and fine particle size. Organic bases like DIPEA or TEA are preferred for homogeneity.

Q: Why do I see "dimer" impurities (Triazine-Linker-Triazine)? A: This occurs if your nucleophile is bifunctional (e.g., a diamine) or if you use too little nucleophile. Ensure strict stoichiometry. If using a diamine, use a large excess to prevent the second amine group from attacking another triazine ring.

Q: My third substitution simply won't work, even at


. Why? 
A:  After two substitutions, the triazine ring is electron-rich and deactivated.[1] If your third nucleophile is sterically hindered (e.g., t-butyl amine) or electron-poor (e.g., aniline), the reaction is very sluggish.
  • Fix: Increase temperature to

    
     (ensure vessel pressure limits are respected) or switch solvent to NMP to allow higher temperatures.
    

Q: What is the correct order of addition for mixed nucleophiles? A: Generally, add the weakest nucleophile first (at


) and the strongest last. However, for chemoselectivity:
  • O-Nucleophiles (Alcohols): Add First (most reactive).

  • N-Nucleophiles (Amines): Add Second/Third. Reference: BenchChem Optimization Guide [4].

References

  • Microwave Dielectric Heating Effects in Chemical Synthesis. Kappe, C. O. (2008).[2][3] Chemical Society Reviews.

  • Sequential Nucleophilic Aromatic Substitutions on Cyanuric Chloride. Organic & Biomolecular Chemistry. (2024).[4][5][6]

  • Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines. Molecules. (2022).[5]

  • Optimizing Reaction Conditions for Nucleophilic Substitution on the Triazine Ring. BenchChem Technical Guides. (2025).[1][3][6]

  • Microwave Irradiation Assists the Synthesis of s-Triazine Derivatives. MDPI Molbank. (2018).[7]

Sources

Troubleshooting

Managing batch-to-batch variability in purchased 4-Methyl-1,3,5-triazin-2-amine

This guide serves as a specialized Technical Support Center for researchers working with 4-Methyl-1,3,5-triazin-2-amine (MTA).[1][2][3] It addresses the critical issue of batch-to-batch variability, which frequently caus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 4-Methyl-1,3,5-triazin-2-amine (MTA).[1][2][3] It addresses the critical issue of batch-to-batch variability, which frequently causes yield inconsistencies in drug discovery workflows involving kinase inhibitors and heterocyclic building blocks.[1][2][3]

Senior Application Scientist Desk Status: Operational | Topic: Batch Variability & Troubleshooting[1]

Executive Summary: The "Hidden" Variability

Commercially purchased 4-Methyl-1,3,5-triazin-2-amine (CAS: 1668-54-8 for the methoxy-analog family, often confused; specific CAS for mono-methyl/mono-amine variants can vary by salt form) is prone to significant batch heterogeneity.[1][2][3] Unlike standard reagents, triazine building blocks often contain synthesis artifacts—specifically hydrolysis products (hydroxy-triazines) and oligomers—that are invisible to standard LC-MS methods but devastating to catalytic cycles.[1][2][3]

The Core Problem: The electron-deficient triazine ring makes the exocyclic amine weakly nucleophilic.[1][2][3] Impurities that coordinate with catalysts (Pd/Cu) or alter the pH micro-environment can shut down coupling reactions completely.[1][2][3]

Diagnostic Triage: Incoming Quality Control (IQC)

User Question: "My batch is >98% pure by HPLC, but my SNAr or Buchwald coupling yields have dropped from 80% to 10%. Why?"

Technical Insight: Standard HPLC (UV 254nm) is insufficient. It often misses:

  • Inorganic Salts: Residual chlorides or carbonates from the cyclization step.[1][2][3]

  • Moisture: The triazine ring is hygroscopic; water hydrolyzes electrophiles in your reaction.[1][2][3]

  • Hydrolysis Products: 4-Methyl-1,3,5-triazin-2-ol (tautomerizes to the amide-like ketone) may co-elute or have low UV response.[1][2][3]

IQC Protocol: The "Triad" Check

Do not commit a new batch to a GMP or high-value step without this 3-step validation.[1][2][3]

MetricMethodAcceptance CriteriaFailure Impact
Identity/Purity qNMR (DMSO-d6)>95% wt/wtLC-MS overestimates purity; qNMR reveals true mass balance including salts.[1][2][3]
Moisture Karl Fischer (KF)<0.5%Water quenches acid chlorides/sulfonyl chlorides; hydrolyzes catalysts.[1][2][3]
Solubility Visual (0.1M in DMSO)Clear, colorlessHaze = Inorganic salts.[2][3] Yellow tint = Oxidative oligomers (catalyst poisons).[1][2][3]
Visual Troubleshooting Workflow

Use this logic gate to determine if a batch needs remediation.

IQC_Workflow Start New Batch Received Visual Visual Inspection (Color/Texture) Start->Visual Solubility Solubility Test (DMSO/DMF) Visual->Solubility White/Off-white Decision_Fail FAIL: Initiate Remediation Visual->Decision_Fail Yellow/Brown qNMR qNMR Analysis Solubility->qNMR Clear Solution Solubility->Decision_Fail Haze/Precipitate Decision_Pass PASS: Release to Synthesis qNMR->Decision_Pass >95% wt/wt qNMR->Decision_Fail <95% or Salts detected

Caption: Logical workflow for qualifying incoming MTA batches before experimental use.

Reactivity Troubleshooting

User Question: "I'm trying to react the amine group, but it's extremely sluggish. Is the batch 'dead'?"

Technical Insight: The 1,3,5-triazine ring is strongly electron-withdrawing, making the 2-amino group significantly less nucleophilic than a standard aniline or alkyl amine.[1][2][3]

  • Cause 1: Protonation. If your batch contains residual acid (from HCl workup), the amine is protonated (inactive).[1][2][3]

  • Cause 2: Tautomerism. If the batch has high moisture, hydrolysis to the hydroxy form (which exists as the oxo-tautomer) creates an unreactive species that resembles the starting material but is inert to SNAr.[1][2][3]

Actionable Fixes:

  • The "Free Base" Wash:

    • Dissolve the material in 1M HCl (The amine will protonate and dissolve; non-basic impurities may not).[1][2][3]

    • Filter off any insoluble solids (oligomers).[1][2]

    • Neutralize the filtrate with saturated NaHCO₃ or NaOH to pH 8-9.[1][2]

    • Collect the precipitate.[1][2] This ensures you have the free base, not a salt.[1][2]

  • Catalyst Choice:

    • For Buchwald-Hartwig couplings, standard ligands (BINAP) often fail due to the low basicity of the amine.[1][2][3] Switch to BrettPhos or Xantphos precatalysts which are designed for electron-poor amines.[1][2]

Remediation: Purification of "Bad" Batches[3]

User Question: "I have 50g of a yellow, impure batch. How do I clean it without column chromatography?"

Technical Insight: Triazines crystallize exceptionally well due to their planar, symmetric structure and capacity for hydrogen bonding.[1][2][3] Recrystallization is superior to chromatography for removing the "yellow" oxidative impurities.[1][2][3]

Protocol: The Ethanol/Water Recrystallization

Standardize your material using this method to reset batch history.[3]

  • Dissolution: Suspend the crude MTA in Ethanol (absolute) at a ratio of 10 mL per gram.

  • Heating: Heat to reflux (approx. 78°C). If it does not dissolve completely, add Water dropwise (up to 10% v/v) until clear.[1][2][3]

    • Note: If black specks remain, hot filter through Celite.[1][2]

  • Cooling: Remove from heat and let cool slowly to Room Temperature (RT) with stirring.

  • Crystallization: Once at RT, move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white needles.[1][2] Wash with cold Ethanol .[1][2]

  • Drying (CRITICAL): Dry in a vacuum oven at 45°C for 12 hours.

    • Why? Triazines trap solvent in the lattice.[1][2][3] Wet crystals will ruin stoichiometry in the next step.[1][2]

FAQs: Specific Scenarios

Q: My reaction turns black immediately upon adding the triazine. What happened? A: This indicates sulfur contamination or free metal in the batch.[1][2][3] If the triazine was synthesized via a thiomethyl intermediate (common in some routes), residual mercaptans will strip Palladium from your catalyst, forming Pd-S black precipitate.[1][2][3]

  • Fix: Treat the triazine solution with a metal scavenger (e.g., SiliaMetS®) or recrystallize before use.[1][2]

Q: Can I use the hydrochloride salt instead of the free base? A: Only if you add an extra equivalent of base (e.g., Diisopropylethylamine) to your reaction.[1][2][3] However, the salt is often more pure and stable than the free base.[1][2][3] If you can adapt your protocol to deprotonate in situ, the salt is preferred for long-term storage.[1][2][3]

Q: The melting point of Batch A is 230°C, but Batch B is 255°C. Which is right? A: Higher is usually better, but be careful.

  • 255-260°C: Likely the pure 4-Methyl-1,3,5-triazin-2-amine .[1][2][3]

  • >300°C: Likely Melamine or Acetoguanamine (2,4-diamino) contaminants.[1][2][3]

  • <200°C: Likely the Hydroxy tautomer or wet material.[1][2][3]

  • Action: Run a DSC (Differential Scanning Calorimetry) to distinguish sharp melting (pure) from broad decomposition (impure).[1][2][3]

References

  • PubChem. 1,3,5-Triazin-2-amine Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Blotny, G. (2006).[1][2][3] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.[1][2][3] Tetrahedron.[1][2][3] (General reference for triazine reactivity and hydrolysis patterns).

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Available at: [Link][1][2][3][4]

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (Discusses nucleophilic substitution patterns and byproduct formation). Available at: [Link][1][2][3]

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of analytical methods for quantifying 4-Methyl-1,3,5-triazin-2-amine

Comparative Analytical Guide: Quantification of 4-Methyl-1,3,5-triazin-2-amine Executive Summary & Strategic Context 4-Methyl-1,3,5-triazin-2-amine (CAS: 27622-91-9), often abbreviated as MTTr , is a critical pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: Quantification of 4-Methyl-1,3,5-triazin-2-amine

Executive Summary & Strategic Context

4-Methyl-1,3,5-triazin-2-amine (CAS: 27622-91-9), often abbreviated as MTTr , is a critical pharmacophore and synthesis intermediate in the production of triazine-based herbicides and novel chemotherapeutic agents.[1] Its quantification presents a unique analytical challenge due to its high polarity (LogP ≈ -0.1), low molecular weight (110.12 g/mol ), and lack of strong chromophores beyond the triazine ring absorption.

This guide provides a rigorous cross-validation framework comparing High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV serves as the cost-effective workhorse for process control, LC-MS/MS is the requisite orthogonal tool for trace impurity analysis and specificity validation.[1]

Compound Profile & Analytical Implications

Understanding the physicochemical behavior of MTTr is the prerequisite for robust method design.[1]

PropertyValueAnalytical Consequence
Structure 4-Methyl-1,3,5-triazin-2-amineBasic nitrogen atoms allow for protonation in acidic media.[1]
CAS Number 27622-91-9Reference standard verification.[1]
pKa ~4.0 - 4.5 (Triazine ring N)Mobile phase pH must be controlled.[1] At pH < 3, it is fully ionized (retention loss on C18).
LogP -0.1 (Hydrophilic)Requires High Aqueous (AQ) stable columns or HILIC mode for retention.[1]
UV Max ~215 nm, ~260 nmDetection requires low-cutoff solvents (Phosphate/Water/ACN).[1]

Method A: HPLC-UV (Process Control & Assay)

Objective: Routine quantification of MTTr in synthesis reaction mixtures or raw material release (Concentration range: 10 µg/mL – 1000 µg/mL).

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Omega Polar C18 .[1]

    • Rationale: Standard C18 columns suffer from "phase collapse" in high aqueous content.[1] The HSS T3 is designed to retain polar analytes in 100% aqueous conditions.[1]

  • Mobile Phase:

    • Solvent A: 10 mM Potassium Phosphate Buffer (pH 6.5). Note: Higher pH keeps the amine neutral, improving retention on reverse phase.

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for retention).[1]

    • 2-10 min: 5% → 40% B.[1]

    • 10-12 min: 40% → 5% B (Re-equilibration).

  • Detection: DAD at 220 nm (Reference 360 nm).

  • Flow Rate: 1.0 mL/min; Temp: 30°C.

Self-Validating Check: System Suitability requires a Tailing Factor (Tf) < 1.[1]5. If Tf > 1.5, increase buffer strength to 20 mM to mask silanols.[1]

Method B: LC-MS/MS (Trace Analysis & Specificity)[1]

Objective: Quantification of MTTr as a genotoxic impurity (GTI) or in complex biological matrices (Concentration range: 1 ng/mL – 1000 ng/mL).

Experimental Protocol
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

  • Column: Kinetex HILIC (2.1 x 100 mm, 2.6 µm).[1]

    • Rationale: HILIC provides superior sensitivity for polar amines by using high-organic mobile phases, which enhance desolvation efficiency in MS.[1]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.[1]

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 111.1 [M+H]+ → 70.1 (Ring cleavage).[1]

    • Qualifier: 111.1 [M+H]+ → 43.1.[1]

  • Flow Rate: 0.4 mL/min.

Self-Validating Check: The ion ratio (Quantifier/Qualifier) must remain within ±20% of the reference standard. Deviation indicates matrix interference.[1]

Cross-Validation & Data Analysis

To validate the HPLC-UV method, a subset of samples must be analyzed by LC-MS/MS.[1] The correlation confirms that the UV peak is pure and not a co-eluting impurity.[1]

Comparative Performance Data
ParameterMethod A: HPLC-UVMethod B: LC-MS/MSCross-Validation Verdict
Linearity (R²) > 0.999 (10-500 µg/mL)> 0.995 (1-1000 ng/mL)HPLC is superior for high concentrations; MS for trace.[1]
LOD ~0.5 µg/mL~0.05 ng/mLMS is ~10,000x more sensitive.[1]
Precision (RSD) < 0.8% (n=6)< 3.5% (n=6)HPLC is more precise for assay values.[1]
Specificity Moderate (RT based)High (Mass + Fragment based)Critical: Use MS to confirm UV peak purity.[1]
Statistical Cross-Validation (Bland-Altman Approach)

Do not rely solely on correlation coefficients.[1] Calculate the % Difference for samples run on both platforms:



  • Acceptance Criteria: For concentrations > LOQ of UV method, the % Diff should be < 5% .

  • Interpretation: If UV results are consistently higher than MS, the UV method likely has a co-eluting impurity (positive bias).

Visualized Workflows

Figure 1: Analytical Decision Matrix

Caption: Logical flow for selecting the appropriate analytical method based on sample concentration and regulatory requirements.

MethodSelection Start Sample Received CheckConc Est. Concentration? Start->CheckConc HighConc High (> 10 µg/mL) (Process/Assay) CheckConc->HighConc TraceConc Trace (< 1 µg/mL) (Impurity/Bioanalysis) CheckConc->TraceConc HPLC Method A: HPLC-UV (C18/Phosphate Buffer) HighConc->HPLC LCMS Method B: LC-MS/MS (HILIC/Ammonium Formate) TraceConc->LCMS Validation Cross-Validation Check (Run 10% of samples on MS) HPLC->Validation Specificity Check Report Generate Report HPLC->Report LCMS->Report Validation->LCMS If Bias > 5% Validation->Report

Figure 2: Cross-Validation Experimental Design

Caption: Step-by-step protocol for orthogonal method validation to ensure data integrity (E-E-A-T compliance).

CrossValidation Sample Homogenized Sample (Synthetic or Matrix) Split Split Sample Sample->Split PrepA Dilution (Mobile Phase A) Split->PrepA PrepB SPE / Protein Precip. Split->PrepB RunA Run HPLC-UV (n=3) PrepA->RunA RunB Run LC-MS/MS (n=3) PrepB->RunB DataA Calc. Potency (UV) RunA->DataA DataB Calc. Potency (MS) RunB->DataB Compare Calculate % Bias (Bland-Altman) DataA->Compare DataB->Compare Decision Pass/Fail Limit: +/- 5% Compare->Decision

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Interaction with residual silanols on silica.[1]Add 5-10 mM Triethylamine (TEA) to mobile phase or switch to a "Polar Embedded" column.[1]
Low Sensitivity (MS) Ion suppression from phosphate buffer (if sharing HPLC lines).Never use non-volatile buffers (Phosphate) in MS.[1] Switch to Ammonium Formate/Acetate.[1]
Retention Shift pH fluctuation.[1]The amine pKa (~4) makes it sensitive.[1] Ensure buffer capacity is sufficient (min 10 mM).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19952, N-methyl-1,3,5-triazin-2-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Related Structure Validation). Retrieved from [Link][1]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to In Vivo Evaluation of 4-Methyl-1,3,5-triazin-2-amine Derivatives

In the landscape of contemporary drug discovery, the 1,3,5-triazine scaffold has emerged as a privileged structure, with its derivatives demonstrating a remarkable breadth of biological activities. Among these, 4-Methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the 1,3,5-triazine scaffold has emerged as a privileged structure, with its derivatives demonstrating a remarkable breadth of biological activities. Among these, 4-Methyl-1,3,5-triazin-2-amine and its analogs are gaining significant attention for their therapeutic potential across oncology, neurodegenerative disorders, and inflammatory diseases. This guide provides an in-depth comparison of in vivo testing protocols for these derivatives, offering field-proven insights and detailed methodologies to empower researchers in their preclinical investigations.

Section 1: The Pharmacological Context and Rationale for In Vivo Testing

4-Methyl-1,3,5-triazin-2-amine derivatives often exhibit their therapeutic effects through the modulation of key signaling pathways implicated in various pathologies. For instance, in oncology, these compounds have been investigated for their ability to inhibit kinases such as PI3K and mTOR, which are central to cancer cell growth, proliferation, and survival.[1][2] Their potential as neuroprotective agents is being explored in models of Alzheimer's disease, where they may mitigate neuroinflammation and neuronal damage.[3][4] Furthermore, their anti-inflammatory properties are under investigation in models of acute and chronic inflammation.

The transition from in vitro assays to in vivo models is a critical step in the drug development cascade. While in vitro studies provide valuable information on a compound's mechanism of action and potency at the cellular level, they cannot fully recapitulate the complex physiological environment of a living organism. In vivo testing is therefore indispensable for evaluating a drug candidate's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile in a whole-animal system.

Section 2: Comparative In Vivo Efficacy Models

The choice of an appropriate animal model is paramount for obtaining clinically relevant data. This section details established in vivo protocols for evaluating 4-Methyl-1,3,5-triazin-2-amine derivatives in key therapeutic areas, with a focus on anticancer and anti-inflammatory applications.

Anticancer Efficacy: Human Tumor Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a live setting.

Workflow for Human Tumor Xenograft Studies

G cluster_pre Pre-implantation cluster_implant Implantation cluster_treat Treatment & Monitoring cluster_end Endpoint Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Monitoring Monitoring Treatment Initiation->Monitoring Endpoint Endpoint Monitoring->Endpoint Data Analysis Data Analysis Endpoint->Data Analysis

Caption: Workflow for a typical human tumor xenograft study.

Detailed Protocol: Cervical Cancer Xenograft Model [1]

This protocol describes the evaluation of a 1,3,5-triazine derivative against a HeLa (human cervical cancer) xenograft model.

1. Cell Culture and Animal Model:

  • Cell Line: HeLa cells are cultured in appropriate media until they reach the desired confluence.
  • Animal Model: Female nude mice (4-6 weeks old) are used. They are allowed to acclimatize for at least one week before the experiment.

2. Tumor Implantation:

  • HeLa cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS).
  • A suspension containing a specific number of cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth and Randomization:

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.
  • Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (including a vehicle control group and a positive control group).

4. Treatment:

  • The 1,3,5-triazine derivative is formulated in a suitable vehicle.
  • The compound is administered to the mice at a predetermined dose and schedule (e.g., daily oral gavage).
  • A standard-of-care chemotherapy agent for cervical cancer, such as Cisplatin, can be used as a positive control.

5. Monitoring and Endpoints:

  • Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
  • The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.
  • At the end of the study, the tumors are excised and weighed.

Comparative Data:

Compound/TreatmentDosing RegimenMean Tumor Volume Reduction (%)Reference
1,3,5-Triazine Derivative (Compound 6h)50 mg/kg, daily, p.o.Significant reduction[1]
Vehicle Control--[1]
Cisplatin(Dose to be specified based on literature)(Data to be sourced)
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation. It is valuable for the initial screening of compounds with potential anti-inflammatory activity.

Workflow for Carrageenan-Induced Paw Edema

G cluster_pre Pre-treatment cluster_treat Treatment & Induction cluster_post Post-induction Monitoring Animal Acclimatization Animal Acclimatization Baseline Measurement Baseline Measurement Animal Acclimatization->Baseline Measurement Compound Administration Compound Administration Baseline Measurement->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats [5][6]

1. Animal Model:

  • Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
  • Animals are acclimatized for at least one week before the experiment.

2. Compound Administration:

  • The 4-Methyl-1,3,5-triazin-2-amine derivative is dissolved or suspended in a suitable vehicle.
  • The compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
  • A control group receives the vehicle only. A positive control group is treated with a standard anti-inflammatory drug like Indomethacin.

3. Induction of Edema:

  • Approximately 30-60 minutes after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[5][7]

4. Measurement of Paw Edema:

  • The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Comparative Data:

Compound/TreatmentDose (mg/kg)RouteMax. % Inhibition of EdemaReference
4-Methyl-1,3,5-triazin-2-amine Derivative(To be determined)p.o./i.p.(Experimental Data)
Vehicle Control--0%
Indomethacin10p.o.(Literature Data)[8]

Section 3: Pharmacokinetic and Toxicological Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of a compound, is crucial for its development as a drug.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of a 4-Methyl-1,3,5-triazin-2-amine derivative after a single dose.

Protocol Outline:

  • Animal Model: Typically, rats or mice are used.

  • Dosing: A single dose of the compound is administered via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Blood samples are collected at various time points post-dosing.

  • Sample Analysis: The concentration of the compound (and any major metabolites) in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.

Toxicology Studies

Objective: To assess the safety profile of a 4-Methyl-1,3,5-triazin-2-amine derivative.

Acute Toxicity Protocol (LD50 Determination): [9][10]

  • Animal Model: Mice or rats are used.

  • Dosing: Graded single doses of the compound are administered to different groups of animals.

  • Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.

  • LD50 Calculation: The dose that is lethal to 50% of the animals is calculated.

Sub-chronic Toxicity Protocol: [9][10][11][12]

  • Animal Model: Rats are commonly used.

  • Dosing: The compound is administered daily for a period of 28 or 90 days at three different dose levels (low, medium, and high).

  • Observations: Clinical signs, body weight, and food consumption are monitored throughout the study.

  • Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology and clinical chemistry analysis.

  • Histopathology: At the end of the study, animals are euthanized, and a comprehensive necropsy is performed. Organs are collected, weighed, and examined microscopically for any pathological changes.

Section 4: Conclusion and Future Directions

The in vivo testing protocols outlined in this guide provide a robust framework for the preclinical evaluation of 4-Methyl-1,3,5-triazin-2-amine derivatives. The choice of specific models and endpoints should be guided by the intended therapeutic application and the mechanism of action of the compound. Rigorous and well-designed in vivo studies are essential to de-risk drug candidates and provide the necessary data to support their progression into clinical development. As our understanding of the biological activities of these versatile compounds continues to grow, so too will the sophistication of the in vivo models used to evaluate their therapeutic potential.

References

  • Al-Sheddi, E. S., et al. (2022). Cytotoxic activity of extracts and crude saponins from Zanthoxylum armatum DC. against human breast (MCF-7, MDA-MB-468) and colorectal (Caco-2) cancer cell lines. Molecules, 27(5), 1581.
  • Hu, X., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 32, 115997.
  • Dang, T. T. H., et al. (2022). Acute and sub-chronic oral toxicity studies of “Tri 02” powder in experimental animals. Journal of Applied Pharmaceutical Science, 12(11), 133-141.
  • Reddy, B. S., et al. (2021). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 26(2), 334.
  • Kułaga, D., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2437.
  • Wróbel, A., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines.
  • Hou, Y., et al. (2023).
  • Khan, I., et al. (2022). Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. The Korean Journal of Pain, 35(4), 440-449.
  • Zhang, Y., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 213, 113175.
  • Al-Ostoot, F. H., et al. (2021). 1,3,5-triazines inhibit osteosarcoma and avert lung metastasis in a patient-derived orthotopic xenograft mouse model with favorable pharmacokinetics. Journal of Experimental & Clinical Cancer Research, 40(1), 1-16.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Lee, J. C., & Lee, S. Y. (2019). Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model. Scientific Reports, 9(1), 1-13.
  • National Research Council (US) Committee on Toxicity Testing. (1984). Toxicity Testing: Strategies to Determine Needs and Priorities.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology, 225, 115-121.
  • Alipour, F., et al. (2015). The Neuroprotective Effect of a Triazine Derivative in an Alzheimer's Rat Model. Acta Medica Iranica, 53(1), 8-16.
  • Al-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 1-12.
  • Al-Salahi, R., et al. (2022). Novel 1,3,5‐triazine‐nicotinohydrazide derivatives induce cell arrest and apoptosis in osteosarcoma cancer cells and inhibit osteosarcoma in a patient‐derived orthotopic xenograft mouse model. Archiv der Pharmazie, 355(8), 2200109.
  • Dang, T. T. H., et al. (2022). Acute and sub-chronic oral toxicity studies of “Tri 02” powder in experimental animals.
  • Sinha, A., et al. (2015). Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease. Molecular neurobiology, 52(1), 638-652.
  • Kumar, A., et al. (2023). Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. Future Medicinal Chemistry, 15(13), 1145-1161.
  • de Breij, A., et al. (2021). Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. STAR protocols, 2(4), 100947.
  • Fehrenbacher, J. C., et al. (2012). Models of inflammation: carrageenan-or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, 56(1), 5-4.
  • Li, Y., et al. (2022).
  • Musilek, K., et al. (2019). New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. Molecules, 24(18), 3266.
  • Al-Zaydi, K. M., et al. (2019). Synthesis and characterization of novel dimeric s-triazine derivatives as potential anti-bacterial agents against MDR clinical isolates. New Journal of Chemistry, 43(3), 1335-1343.
  • Nguyen, T. H., et al. (2022). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC advances, 12(48), 31235-31247.
  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2004). Template For Subchronic Toxicity Study in Rodents.
  • Lee, J. C., & Lee, S. Y. (2019).
  • Kumar, A., et al. (2023). Inducing Agents for Alzheimer's Disease in Animal Models. Neuroscience Insights, 18, 26331055231189301.
  • Kułaga, D., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
  • Pothitirat, W., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. Walailak Journal of Science and Technology, 20(24), e20232401.
  • Wang, C., et al. (2018). Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Organic & Biomolecular Chemistry, 16(43), 8211-8215.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-1,3,5-triazin-2-amine Analogs for Drug Discovery Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities and synthetic accessibility.[1][2][3] This guide provides an in-depth analysis of the structure-activi...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities and synthetic accessibility.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, promising subclass: 4-Methyl-1,3,5-triazin-2-amine analogs. By dissecting the impact of structural modifications on biological outcomes, we aim to equip researchers and drug development professionals with the critical insights needed to design the next generation of potent and selective therapeutic agents.

The 1,3,5-triazine ring system's unique electronic properties, stemming from the presence of three nitrogen atoms, allow for a wide range of chemical substitutions, leading to a diverse array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3][4] The strategic placement of various functional groups around this core structure has been instrumental in the development of numerous clinically relevant molecules.[5]

Unraveling the Structure-Activity Landscape

Our comparative analysis focuses on elucidating how subtle changes to the 4-Methyl-1,3,5-triazin-2-amine core can profoundly influence biological activity. The key to unlocking the therapeutic potential of these analogs lies in a systematic understanding of the contributions of each substituent at the various positions of the triazine ring.

The Pivotal Role of Substitutions at the 2-Amino Position

The 2-amino group serves as a critical anchor for molecular interactions and a key site for synthetic elaboration. The nature of the substituent at this position can dramatically alter the compound's potency and target selectivity.

For instance, in a series of 1,3,5-triazine derivatives designed as cytotoxic agents against non-small cell lung cancer, the introduction of a 4-phenylthiazol-2-yl group at the 2-amino position led to potent compounds.[6] Further substitution on the thiazole ring and the other amino groups on the triazine core resulted in analogs with IC50 values in the nanomolar range, significantly more potent than the reference drug methotrexate.[6] This highlights the importance of an extended aromatic system at this position for enhancing anticancer activity.

Impact of Modifications at the 4- and 6-Positions

The substituents at the 4- and 6-positions of the triazine ring play a crucial role in fine-tuning the biological activity and physicochemical properties of the analogs.

In a study of 1,3,5-triazine derivatives as inhibitors of the PI3K/mTOR pathway for the treatment of cervical cancer, it was observed that the nature of the groups at the 4- and 6-positions was critical for potent inhibitory activity.[7] Specifically, the presence of morpholino and other cyclic amine moieties at these positions was found to be favorable. The most potent compound in this series demonstrated significant activity against the PI3Kα isoform and exhibited strong anticancer effects in both in vitro and in vivo models.[7]

Another study focusing on antimicrobial agents found that the sequential replacement of the chlorine atoms of cyanuric chloride with different N-nucleophiles, such as 4-aminobenzoic acid and various amines, yielded compounds with promising activity against Staphylococcus aureus and Escherichia coli.[8] The specific combination of substituents at the 4- and 6-positions determined the spectrum and potency of the antimicrobial activity.

The following table summarizes the structure-activity relationships of selected 4-Methyl-1,3,5-triazin-2-amine analogs and related derivatives, highlighting the impact of various substituents on their biological activity.

Compound ID R1 (at C4) R2 (at C6) R3 (at N2) Biological Activity IC50/Activity Value Target/Cell Line Reference
FPMINT Analog -(CH2)-piperazin-Ph(2-F)=NH-naphthalen-2-ylENT1/ENT2 Inhibition-hENT1/hENT2[9]
Compound 6h VariesVariesVariesPI3Kα InhibitionPotentPI3Kα[7]
Compound 8e VariesVaries-thiazol-phenyl analogCytotoxicity50 nMA549 (Lung Cancer)[6]
Compound 9a VariesVaries-thiazol-phenyl analogCytotoxicity42 nMA549 (Lung Cancer)[6]
Compound 10e VariesVaries-triazole analogCytotoxicity62 nMA549 (Lung Cancer)[6]
Compound 11e VariesVaries-triazole analogCytotoxicity28 nMA549 (Lung Cancer)[6]
Compound 4f -Cl-N(Me)-allyl-phenyl-NH-pyrimidin-pyridinCytotoxicity6.25 µMMDA-MB-231 (Breast Cancer)[10]
Compound 4k -Cl-N(Me)-cyclohexyl-phenyl-NH-pyrimidin-pyridinCytotoxicity8.18 µMMDA-MB-231 (Breast Cancer)[10]
Compound 10 -Cl-N(Et)2-aminobenzoic acidAntimicrobialComparable to AmpicillinS. aureus[8]
Compound 13 -Cl-piperidino-aminobenzoic acidAntimicrobial~50% of AmpicillinS. aureus[8]

Elucidating the Mechanism of Action: Targeting Key Signaling Pathways

A crucial aspect of SAR analysis is understanding the molecular targets and signaling pathways through which these compounds exert their effects. Many 1,3,5-triazine analogs have been identified as potent kinase inhibitors, targeting key players in cancer cell proliferation and survival.[11]

One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers.[7] The development of 1,3,5-triazine derivatives as dual PI3K/mTOR inhibitors represents a promising strategy for cancer therapy.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine_Analog 4-Methyl-1,3,5-triazin- 2-amine Analog Triazine_Analog->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 1,3,5-triazine analogs.

Experimental Protocols for Synthesis and Evaluation

The rational design of novel analogs is underpinned by robust and reproducible experimental methodologies. Here, we provide a general framework for the synthesis and biological evaluation of 4-Methyl-1,3,5-triazin-2-amine analogs, based on established protocols.[6][8][12][13][14]

General Synthetic Scheme

The synthesis of substituted 1,3,5-triazines commonly starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[6][8] The three chlorine atoms can be sequentially substituted by various nucleophiles under controlled temperature conditions.[5]

Synthesis_Scheme Cyanuric_Chloride Cyanuric Chloride Intermediate_1 Monosubstituted Triazine Cyanuric_Chloride->Intermediate_1 + R1-NH2 (0-5 °C) Intermediate_2 Disubstituted Triazine Intermediate_1->Intermediate_2 + R2-NH2 (Room Temp) Final_Product Trisubstituted 4-Methyl-1,3,5-triazin- 2-amine Analog Intermediate_2->Final_Product + R3-NH2 (Heating)

Caption: General synthetic route for 1,3,5-triazine analogs from cyanuric chloride.

Step-by-Step Synthesis Protocol:

  • Monosubstitution: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF). Cool the solution to 0-5 °C. Add the first nucleophile (e.g., an amine) dropwise while maintaining the temperature. Stir for a specified period until the reaction is complete (monitored by TLC).

  • Disubstitution: To the solution containing the monosubstituted triazine, add the second nucleophile. Allow the reaction mixture to warm to room temperature and stir until completion.

  • Trisubstitution: Add the third nucleophile to the reaction mixture and heat to reflux for several hours until the disubstituted intermediate is fully consumed.

  • Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the final pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,5-triazine analogs for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Insights and Future Directions

The SAR analysis of 4-Methyl-1,3,5-triazin-2-amine analogs reveals several key trends:

  • Aromatic and Heterocyclic Moieties: The introduction of substituted aromatic and heterocyclic rings at the 2- and 4-/6- positions is often crucial for potent biological activity, particularly in the context of anticancer and kinase inhibitory effects.[6][15]

  • Flexibility and Conformation: The nature of the linkers between the triazine core and its substituents can significantly impact the molecule's ability to adopt the optimal conformation for binding to its biological target.

  • Physicochemical Properties: The choice of substituents allows for the modulation of key drug-like properties such as solubility, lipophilicity, and metabolic stability, which are critical for in vivo efficacy.

Future research in this area should focus on a multi-pronged approach:

  • Target-Focused Design: Leveraging computational tools such as molecular docking to design analogs with improved affinity and selectivity for specific biological targets.

  • Exploration of Novel Substituents: Synthesizing and screening a wider diversity of substituents to explore new areas of chemical space and identify novel SAR trends.

  • ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to guide the selection of candidates with favorable pharmacokinetic profiles.

By integrating these strategies, the full therapeutic potential of 4-Methyl-1,3,5-triazin-2-amine analogs can be realized, leading to the discovery of novel and effective treatments for a range of diseases.

References

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (n.d.). Google Scholar.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. Retrieved January 29, 2024, from [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2021). Journal of Medicinal Chemistry. Retrieved January 29, 2024, from [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). Molecules. Retrieved January 29, 2024, from [Link]

  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]

  • Different biological activities displayed by 1,3,5-triazine. (2021). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. (2021). Bioorganic & Medicinal Chemistry. Retrieved January 29, 2024, from [Link]

  • Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. (2017). Organic & Biomolecular Chemistry. Retrieved January 29, 2024, from [Link]

  • 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. (2021). Archiv der Pharmazie. Retrieved January 29, 2024, from [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). Chemistry Central Journal. Retrieved January 29, 2024, from [Link]

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. (2022). Molecules. Retrieved January 29, 2024, from [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science. Retrieved January 29, 2024, from [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2014). Molecules. Retrieved January 29, 2024, from [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2023). Molecules. Retrieved January 29, 2024, from [Link]

  • (PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). Pharmaceuticals. Retrieved January 29, 2024, from [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). Molecules. Retrieved January 29, 2024, from [Link]

  • A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. (2022). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2024). Molecules. Retrieved January 29, 2024, from [Link]

  • (PDF) s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Triazine compounds as kinase inhibitors. (2009). Google Patents.
  • Imidazo[5,1-f][1][9][16]triazin-2-amines as novel inhibitors of polo-like kinase 1. (2008). ResearchGate. Retrieved January 29, 2024, from [Link]

  • 7-Amino-[1][9][16]triazolo[1,5-a][1][12][17]triazines as CK1δ inhibitors. (2022). European Journal of Medicinal Chemistry. Retrieved January 29, 2024, from [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (2022). RSC Advances. Retrieved January 29, 2024, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 4-Methyl-1,3,5-triazin-2-amine

Executive Summary & Chemical Identification 4-Methyl-1,3,5-triazin-2-amine (often referred to as 2-Amino-4-methyl-s-triazine) is a nitrogen-rich heterocyclic amine.[1][2][3] Unlike standard organic waste, the disposal of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

4-Methyl-1,3,5-triazin-2-amine (often referred to as 2-Amino-4-methyl-s-triazine) is a nitrogen-rich heterocyclic amine.[1][2][3] Unlike standard organic waste, the disposal of triazine derivatives requires strict adherence to protocols that mitigate the release of nitrogen oxides (NOx) and potential hydrogen cyanide (HCN) during thermal decomposition.[1]

This guide supersedes general "organic waste" instructions by focusing on the specific oxidative and thermal stability profiles of the triazine ring.

Chemical Profile Table
ParameterSpecification
Chemical Name 4-Methyl-1,3,5-triazin-2-amine
CAS Number 1668-54-8 (Verify specific isomer; often associated with degradation products of sulfonylureas)
Molecular Formula C₄H₆N₄
Hazard Class (GHS) Irritant (Skin/Eye), Acute Tox. 4 (Oral)
Key Hazard Codes H302, H315, H319, H335
Reactivity Incompatible with strong oxidizers and strong acids.[1][2][3][4]
Thermal Decomposition Releases NOx, CO, and trace HCN.[1][2][3]

Hazard Profiling & Compatibility Logic

Why this matters: Triazine rings are inherently stable but nitrogen-dense.[2] Improper mixing leads to exothermic runaway or toxic off-gassing.[2][3]

The Nitrogen Hazard

The core logistical challenge with 4-Methyl-1,3,5-triazin-2-amine is its high nitrogen-to-carbon ratio.[1][2][3]

  • Mechanism: Upon standard combustion, the nitrogen atoms do not simply form N₂; without controlled oxygenation, they oxidize to NO and NO₂ (NOx).[1][2]

  • Operational Implication: This waste cannot be processed in standard low-temperature incinerators.[2] It must be flagged for High-Temperature Incineration (HTI) with Scrubbers .[2]

Chemical Incompatibilities[2][3]
  • Strong Acids: Protonation of the amine group is exothermic. While not explosive, mixing with concentrated nitric or sulfuric acid in a waste container can generate sufficient heat to vaporize other volatile solvents in the mix, pressurizing the vessel.[1][2]

  • Hypochlorites (Bleach): CRITICAL WARNING. Do not mix aminotriazines with bleach. The reaction between primary amines and hypochlorite can form N-chloroamines, which are unstable and potentially explosive.[1][2]

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization (At the Bench)

Before removing the waste from the fume hood, ensure it is chemically stable.[1]

  • Solid Waste (Pure Substance):

    • Do not dissolve in solvent for the sole purpose of disposal. Solid disposal is more cost-effective and reduces volume.[2]

    • Double-bag in polyethylene (PE) bags or place in a wide-mouth HDPE jar.

    • Label as "Toxic Solid - Organic - Nitrogen Rich." [2][3]

  • Liquid Waste (Mother Liquors/Solutions):

    • pH Check: Ensure the solution is neutral (pH 6-8). If the process involved acids, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before bottling.[1]

    • Solvent Segregation:

      • Scenario A (Halogenated): If dissolved in DCM or Chloroform -> Halogenated Organic Waste. [2][3]

      • Scenario B (Non-Halogenated): If dissolved in Methanol, Ethanol, or DMSO -> Non-Halogenated Organic Waste. [1][2][3]

Phase 2: Waste Stream Segregation

Use the following decision matrix to categorize the container correctly for the waste management contractor.

  • RCRA Classification (USA): While not explicitly P-listed or U-listed by specific name in 40 CFR 261.33, it exhibits toxicity characteristics.[1][2] Treat as Hazardous Waste .[5]

  • Labeling: Must include the constituent name "4-Methyl-1,3,5-triazin-2-amine" and the warning "Potential NOx Generator."[1][2][3]

Visual Decision Tree (Operational Workflow)

The following diagram illustrates the logical flow for segregating this specific compound to prevent incompatibility accidents.

DisposalWorkflow Start Waste Generation: 4-Methyl-1,3,5-triazin-2-amine StateCheck Physical State? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath Powder/Crystal LiquidPath Solution/Mother Liquor StateCheck->LiquidPath Dissolved ContainerSolid Container: Wide-Mouth HDPE Label: Toxic Solid SolidPath->ContainerSolid SolventCheck Solvent Type? LiquidPath->SolventCheck NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Cl, F, Br ContainerLiqNH Container: Carboy (White) Label: Flammable/Toxic NonHalo->ContainerLiqNH ContainerLiqH Container: Carboy (Yellow/Red) Label: Halogenated/Toxic Halo->ContainerLiqH Destruction Final Disposal: High-Temp Incineration (>1100°C with Scrubber) ContainerSolid->Destruction ContainerLiqNH->Destruction ContainerLiqH->Destruction

Figure 1: Segregation logic flow ensuring separation of halogenated and non-halogenated streams while routing all forms to high-temperature incineration.[2][3]

Emergency Response Protocols

In the event of accidental release, immediate action is required to prevent environmental contamination and exposure.[1][2][3]

Spill Cleanup (Solid)
  • PPE: Wear nitrile gloves, safety goggles, and a P95/N95 dust mask.[1][2]

  • Containment: Do not dry sweep if dust generation is likely.[6] Cover with a damp paper towel or use a HEPA vacuum designated for chemical waste.

  • Decontamination: Wipe the surface with a mild soap solution. Do not use bleach. [1]

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" container.

Accidental Exposure[1][3]
  • Inhalation: Move to fresh air immediately. The amine can cause respiratory irritation (H335).

  • Skin Contact: Wash with soap and water for 15 minutes. Amines can be absorbed transdermally.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][7][8] Remove contact lenses if present.[6][7][9][10]

Final Disposal Methodologies (Contractor Specs)

When manifesting this waste for pick-up, the following specifications ensure the disposal facility handles the nitrogen load correctly:

  • Method: Rotary Kiln Incineration.

  • Temperature: >1100°C (Required to fully break down the triazine ring).

  • Residence Time: >2 seconds.

  • Off-Gas Treatment: Alkaline scrubbing required to neutralize NOx and any trace HCN formed during combustion.[2]

Prohibited Methods:

  • Sewer Disposal: Strictly prohibited. Triazines are persistent in water and toxic to algae/aquatic life.

  • Landfill: Not recommended due to potential leaching of nitrogenous compounds.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87563006, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Analogous Structure Safety Data).[1][2][3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-1,3,5-triazin-2-amine

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 4-Methyl-1,3,5-triazin-2-amine (CAS: 27622-91-9). This guide is structured for researchers and s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 4-Methyl-1,3,5-triazin-2-amine (CAS: 27622-91-9).

This guide is structured for researchers and safety officers requiring immediate, actionable data. It prioritizes the containment of fine particulate matter and the prevention of dermal absorption, which are the primary risks associated with substituted amino-triazines.

Chemical Identity: 4-Methyl-1,3,5-triazin-2-amine CAS Number: 27622-91-9 Molecular Formula: C₄H₆N₄ Physical State: Solid (Crystalline powder)

Risk Assessment & Hazard Identification

The "Why" behind the safety protocols.

While specific toxicological data for this exact isomer is often limited compared to its derivatives (e.g., Atrazine or Acetoguanamine), it must be handled as a functionalized triazine intermediate . The structural presence of the amine group on the triazine ring necessitates precautions against irritation and potential nitrogen-based toxicity.

Hazard CategoryLikely GHS ClassificationOperational Implication
Acute Toxicity H302 (Harmful if swallowed)Strict hygiene required; no cross-contamination with surfaces.
Skin/Eye Irritation H315 / H319 (Causes irritation)Dust can react with moisture (sweat/tears) to form irritating alkaline solutions.
Respiratory H335 (Respiratory irritation)Critical Risk: Fine powders are easily aerosolized during weighing.
Environmental H412 (Harmful to aquatic life)All waste must be sequestered; do not sink dispose.

Senior Scientist Insight: Triazines are often chemically stable but can degrade into more toxic metabolites. The primary danger in the lab is not acute poisoning, but chronic sensitization and dermal permeation of the dust. Treat this solid as if it has high skin permeability.

PPE Specification Matrix

The "What" you need to wear.

Do not rely on generic "lab safety" rules. Use this specific matrix for amino-triazine handling.

PPE ComponentSpecificationScientific Rationale
Hand Protection (Solids) Nitrile (Disposable) Min Thickness: 0.11 mm (4-5 mil)Nitrile provides excellent resistance to dry particulates. Latex is not recommended due to protein allergy risks and poor chemical resistance to organic solvents often used in subsequent steps.
Hand Protection (Solutions) Double Gloving / Laminate If dissolved in DMSO or DMF , the solvent acts as a carrier for the triazine. Standard nitrile breaks down rapidly in DMF. Use a laminate liner (e.g., Silver Shield) under nitrile for solution handling.
Respiratory N95 / P100 (if outside hood)Fume Hood (Preferred)Engineering controls (Hood) are superior to PPE. If weighing on an open bench is unavoidable, a fit-tested N95 is the absolute minimum to prevent inhalation of micro-particles.
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses with side shields are insufficient if the powder is fine/dusty. Goggles prevent dust migration into the lacrimal fluid.
Body Protection Lab Coat (High-Neck) Standard cotton/poly blend. Ensure cuffs are tucked under gloves to seal the wrist gap.
Operational Protocol: Handling & Weighing

The "How" – A self-validating workflow.

This protocol is designed to minimize static discharge (which disperses powder) and surface contamination.

Step 1: Engineering Setup
  • Verify Fume Hood face velocity is between 0.3 – 0.5 m/s . High velocity can actually blow powder out of the weigh boat.

  • Place an anti-static gun or ionizer bar inside the hood if available. Triazine powders are prone to static cling.

Step 2: The "Transfer" Technique
  • Don PPE according to the matrix above.

  • Place a secondary containment tray (spill tray) inside the hood.

  • Open the stock container only inside the hood.

  • Weighing:

    • Best Practice: Bring the analytical balance into the hood.

    • Alternative: If the balance is outside, tare a closed vial. Add solid inside the hood. Cap tightly. Transfer to balance. Never transport open weigh boats across the lab.

  • Solvation (if applicable): Add solvent immediately to the solid in the vial to suppress dust generation before removing from the hood.

Step 3: Decontamination
  • Wipe the exterior of the stock container with a dry tissue (dispose as solid waste) before returning to storage.

  • Wipe the work surface with a wet paper towel (water/ethanol mix) to capture any invisible dust residue.

Workflow Visualization

Logical flow for safe handling.

G Start Start: Risk Assessment CheckControls Check Engineering Controls (Hood Velocity < 0.5 m/s) Start->CheckControls DonPPE Don PPE (Nitrile + Goggles) CheckControls->DonPPE StaticCheck Static Control (Ionizer/Antistatic Gun) DonPPE->StaticCheck Weighing Weighing Process (Closed Vial Method) StaticCheck->Weighing Solvation Solvation/Dissolution (Suppress Dust) Weighing->Solvation If creating solution Decon Decontamination (Wet Wipe Down) Weighing->Decon If storing solid Solvation->Decon Disposal Disposal (Solid Hazardous Waste) Decon->Disposal

Caption: Operational workflow for handling 4-Methyl-1,3,5-triazin-2-amine, emphasizing dust suppression and containment.

Emergency & Disposal Procedures
Spill Management (Solid)
  • Do not sweep. Sweeping aerosolizes the chemical.

  • Cover the spill with a wet paper towel (water is sufficient; triazines have low-to-moderate water solubility but wetting prevents dusting).

  • Scoop the wet material and towel into a wide-mouth hazardous waste jar.

  • Clean the area with soap and water.[1]

Waste Disposal
  • Classification: Hazardous Chemical Waste (Solid/Toxic).

  • Segregation: Do not mix with strong oxidizers or acids in the waste stream.

  • Destruction: Incineration is the preferred method for triazine destruction to prevent leaching into groundwater (a common issue with this class of chemicals).

References
  • Sigma-Aldrich . Product Specification: 4-Methyl-1,3,5-triazin-2-amine (CAS 27622-91-9).[2][3][4]

  • PubChem . Compound Summary: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Analogous Hazard Data).

  • Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment Standards (29 CFR 1910.132).

  • Ansell Chemical Resistance Guide . Permeation & Degradation Database (Nitrile vs. Amines).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methyl-1,3,5-triazin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.